molecular formula C15H30O3 B8226258 12-Hydroxypentadecanoic acid

12-Hydroxypentadecanoic acid

Cat. No.: B8226258
M. Wt: 258.40 g/mol
InChI Key: SXJQFJGUKSTHPJ-UHFFFAOYSA-N
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Description

12-Hydroxypentadecanoic acid is a useful research compound. Its molecular formula is C15H30O3 and its molecular weight is 258.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-Hydroxypentadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxypentadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

12-hydroxypentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJQFJGUKSTHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

12-Hydroxypentadecanoic Acid: Structural Properties, Synthesis, and Bioactive Potential

[1][2]

Executive Summary

12-Hydroxypentadecanoic acid (12-OH-C15:0) is a specific regioisomer of hydroxypentadecanoic acid, distinct from the more common

resin glycosides

Unlike simple fatty acids, 12-OH-C15:0 possesses a chiral center at the C-12 position (typically S-configuration), making it a critical scaffold for the assembly of amphiphilic macrolides with potent multidrug resistance (MDR) reversal and cytotoxic activities. This guide explores its chemical architecture, isolation protocols, and synthetic utility.[1]

Chemical Structure & Physical Properties[3]

Molecular Architecture

The molecule consists of a 15-carbon saturated chain with a hydroxyl group positioned at C-12. This placement is chemically significant; it is an

FeatureSpecification
IUPAC Name 12-Hydroxypentadecanoic acid
CAS Number 215667-82-6
Molecular Formula

Molecular Weight 258.40 g/mol
Chirality (12S) [Natural Isomer]
LogP (Predicted) ~4.78 (High Lipophilicity)
pKa (Predicted) 4.78 ± 0.10 (Carboxyl group)
H-Bond Donors 2 (Carboxyl -OH, C12 -OH)
H-Bond Acceptors 3
Spectroscopic Signature (Diagnostic Signals)

Identification of 12-OH-C15:0 in complex mixtures (like hydrolyzed resins) relies on NMR characterization.

  • 
    H NMR (500 MHz, 
    
    
    ):
    • 
       3.60 ppm (m, 1H):  Methine proton at C-12 (
      
      
      -OH). This is the diagnostic signal for the secondary alcohol.
    • 
       2.30 ppm (t, 2H): 
      
      
      -methylene protons (
      
      
      -COOH).
    • 
       0.90 ppm (t, 3H):  Terminal methyl group (
      
      
      ).
  • 
    C NMR: 
    
    • 
       ~71.0 ppm:  C-12 (attached to hydroxyl).
      
    • 
       ~178.0 ppm:  Carbonyl carbon.
      

Biological Occurrence & Biosynthesis

12-Hydroxypentadecanoic acid is rarely found free in the cytoplasm. It functions as the lipid anchor (aglycone) for Jalapins and Convolvulins —ether-soluble resin glycosides used historically as purgatives and currently investigated for chemotherapy potentiation.

The Resin Glycoside Complex

In species like Operculina turpethum and Ipomoea batatas, the C-12 hydroxyl group is glycosylated with a polysaccharide chain (often rhamnose, glucose, or fucose). The carboxyl group often lactonizes with a hydroxyl on the sugar chain, forming a macrocyclic lactone .

BiosynthesisFattyAcidPentadecanoic Acid(C15:0 Pool)EnzymeCYP450 Hydroxylase(Specific w-4 Regioselectivity)FattyAcid->EnzymeSubstrateIntermediate12-Hydroxypentadecanoic Acid(Aglycone)Enzyme->IntermediateHydroxylationGlycosylationUDP-Glycosyltransferases(+ Rhamnose/Glucose)Intermediate->GlycosylationLipid AnchorProductResin Glycoside(e.g., Turpethosides)Glycosylation->ProductAssembly

Figure 1: Biosynthetic pathway of resin glycosides showing the central role of 12-hydroxypentadecanoic acid as the lipid anchor.

Experimental Protocols

Protocol A: Isolation from Plant Resin (Hydrolysis)

This protocol describes the extraction of the aglycone from Ipomoea or Operculina root resin. This is the primary method for obtaining the natural (S)-enantiomer.

Reagents:

  • Crude Resin Extract (Chloroform/Methanol fraction)

  • 5% NaOH (aq) or KOH in Ethanol

  • Hydrochloric Acid (1N)

  • Diethyl Ether

  • Diazomethane (optional, for GC-MS analysis)

Workflow:

  • Alkaline Hydrolysis: Dissolve 1.0 g of crude resin glycoside fraction in 20 mL of 10% KOH in ethanol.

  • Reflux: Heat the mixture at reflux (80°C) for 4 hours. This cleaves the ester linkages (lactones) and glycosidic bonds are retained, but often vigorous acid hydrolysis is needed to liberate the free fatty acid.

    • Modification for Aglycone Isolation: To get the free acid (cleaving the sugar), perform Acid Hydrolysis . Dissolve resin in 10% HCl/MeOH and reflux for 4 hours.

  • Extraction: Cool the reaction mixture. Dilute with 20 mL water. Extract with Diethyl Ether (3 x 20 mL).

    • Note: The glycosides will remain in the aqueous phase; the fatty acid aglycone (12-OH-C15) will partition into the ether phase.

  • Purification: Wash the ether layer with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Purification (Chromatography): Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient 8:2 to 6:4) to isolate pure 12-hydroxypentadecanoic acid as a waxy solid.

Protocol B: Analytical Verification (Mosher's Method)

To confirm the absolute configuration (S vs R) of the isolated lipid.

  • Derivatization: React 2 mg of the isolated 12-OH-C15:0 methyl ester with (R)-(-)- and (S)-(+)-

    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in pyridine.
  • NMR Analysis: Analyze the

    
     NMR chemical shift differences (
    
    
    ) of protons adjacent to the C-12 chiral center.
  • Interpretation: A consistent pattern of positive and negative

    
     values allows assignment of the C-12 configuration (typically S for Convolvulaceae resins).
    

Synthesis & Applications

Chemical Synthesis Strategy

Total synthesis is often required to access the unnatural (R)-isomer or to produce large quantities for material science (polyesters).

Retrosynthetic Analysis: The C15 backbone is typically constructed by coupling a C12 chiral fragment with a C3 fragment, or by Grignard addition to a chiral epoxide.

  • Step 1: Protection of

    
    -bromo-alcohol or use of a chiral epoxide (e.g., (S)-1,2-epoxypentane).
    
  • Step 2: Grignard reaction with a long-chain carboxyl-protected halide (e.g., 10-bromo-decanoic acid derivative).

  • Step 3: Deprotection to yield 12-hydroxypentadecanoic acid.

Industrial & Pharmaceutical Utility
Application DomainMechanism/Utility
MDR Reversal The amphiphilic nature of 12-OH-C15 glycosides allows them to interact with P-glycoprotein pumps in cancer cells, potentially reversing resistance to vinblastine/doxorubicin.
Biopolyesters As a hydroxy fatty acid, it can undergo self-polycondensation to form poly(12-hydroxypentadecanoate), a biodegradable polyester with properties distinct from poly(12-hydroxystearate).
Surfactants The free acid and its salts act as biosurfactants. The position of the hydroxyl group (mid-chain) confers different critical micelle concentration (CMC) properties compared to terminal HFAs.

References

  • Ding, W., et al. (2012). "Resin glycosides from the aerial parts of Operculina turpethum."[2][3][4] Phytochemistry, 81, 165-174.[2][3]

  • Rosas-Ramírez, D., & Pereda-Miranda, R. (2013). "Resin Glycosides from the Yellow-Skinned Variety of Sweet Potato (Ipomoea batatas)."[4] Journal of Agricultural and Food Chemistry, 61(39).

  • Fan, B., et al. (2019). "Merremins A–G, Resin Glycosides from Merremia hederacea with Multidrug Resistance Reversal Activity." Journal of Natural Products, 82(6), 1599–1608.

  • ChemicalBook. "12-Hydroxypentadecanoic acid CAS 215667-82-6 Properties."

  • Venn-Watson, E., et al. (2020). "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients, 12(10).[5] (Context on C15:0 backbone).

biological occurrence of 12-hydroxypentadecanoic acid in resin glycosides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Occurrence of 12-Hydroxypentadecanoic Acid in Resin Glycosides

Authored by: A Senior Application Scientist

Foreword: The Convolvulaceae family, commonly known as the morning glory family, is a rich reservoir of structurally complex and biologically active glycolipids known as resin glycosides.[1][2] These amphipathic molecules, characterized by a hydroxylated fatty acid aglycone linked to a sugar oligomer, have garnered significant interest from pharmacologists and natural product chemists.[3][4] Their diverse pharmacological profiles, including cytotoxic, antimicrobial, and multidrug-resistance reversal activities, position them as promising leads for drug discovery.[2] This guide delves into a specific, less common aglycone component: 12-hydroxypentadecanoic acid. We will explore its known occurrence, the structural architecture of the resin glycosides it helps form, the putative biosynthetic logic, and the experimental methodologies required for its study.

The Architectural Paradigm of Resin Glycosides

Resin glycosides are amphipathic macromolecules built from three primary components: a hydroxylated fatty acid (the aglycone), an oligosaccharide core, and various acylating organic acids.[1] The aglycone's carboxyl group often forms an ester linkage with one of the sugar hydroxyls, creating a large macrolactone ring that is a hallmark of this compound class.[5][6] The oligosaccharide chain, typically comprising three to seven monosaccharide units like D-glucose, L-rhamnose, and D-fucose, is further decorated with various organic acids (e.g., n-decanoic, n-dodecanoic acids) at different hydroxyl positions.[1][7]

This intricate, three-dimensional structure is pivotal to their biological function, allowing them to interact with and modify cell membranes. The specific nature of the hydroxy fatty acid aglycone—its chain length and the position of the hydroxyl group—is a key determinant of the molecule's overall conformation and bioactivity.

Resin_Glycoside_Structure Figure 1: General Architecture of a Resin Glycoside cluster_Oligosaccharide Oligosaccharide Core cluster_Acyl Acylating Acids Aglycone e.g., 12-Hydroxypentadecanoic Acid S1 Sugar 1 Aglycone->S1 Glycosidic Bond (at -OH of Fatty Acid) S2 Sugar 2 Aglycone->S2 Intramolecular Ester Bond (Macrolactone) S1->S2 S3 Sugar 3... S2->S3 Acid1 Organic Acid S2->Acid1 Ester Bond Acid2 Organic Acid S3->Acid2 Ester Bond

Caption: Figure 1: General Architecture of a Resin Glycoside

Documented Occurrence of 12-Hydroxypentadecanoic Acid

While hydroxy fatty acids with 16 or 18 carbons, such as jalapinolic acid (11-hydroxyhexadecanoic acid), are more common aglycones in resin glycosides, the 15-carbon variant is a noteworthy and rarer structural component.[8][9] Its presence defines a specific subset of these natural products.

The primary documented source of resin glycosides containing a C15 hydroxy fatty acid is the plant Operculina turpethum.[8] Analysis of its constituent glycosidic acids revealed variations in the aglycone chain length, including C15, C16, and C17 variants.[8] This co-occurrence within a single species is biochemically significant, suggesting a degree of enzymatic flexibility or multiple parallel biosynthetic pathways for the aglycone precursors.

The specific stereoisomer identified in these compounds is 12S-hydroxypentadecanoic acid .[8]

Resin Glycoside NameAglycone ComponentPlant SourceReference
Turpethic Acid A 12S-hydroxypentadecanoic acidOperculina turpethum[8]
Turpethoside A 12S-hydroxypentadecanoic acidOperculina turpethum[8]

Note: It is crucial to distinguish this from the similarly named but structurally distinct 11S-hydroxypentadecanoic acid, which has been identified as a rare aglycone in resin glycosides from the seeds of Cuscuta japonica.[4][10]

Putative Biosynthesis of the Aglycone

The precise enzymatic pathway for the synthesis of 12-hydroxypentadecanoic acid in Convolvulaceae plants has not been fully elucidated. However, based on established principles of fatty acid metabolism in plants and microbes, a plausible pathway can be hypothesized. The synthesis likely originates from a standard C15 fatty acid precursor, pentadecanoic acid. The key transformation is the regioselective hydroxylation at the C-12 position.

This type of reaction is classically catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are known to perform highly specific hydroxylations of aliphatic chains in a wide range of secondary metabolic pathways.[11] While microbial systems have been engineered to produce ω-hydroxydodecanoic acid using CYPs, the plant-based system for C-12 hydroxylation of a C15 chain remains an area for future research.[11]

The proposed causality is as follows:

  • Precursor Supply: Pentadecanoic acid is available from the plant's general fatty acid pool.

  • Enzymatic Selection: A specific CYP enzyme, likely belonging to a family known for fatty acid modification, recognizes the C15 acyl chain.

  • Regioselective Hydroxylation: The enzyme's active site orients the fatty acid substrate such that the C-12 position is presented to the heme catalytic center, leading to the insertion of a hydroxyl group derived from molecular oxygen.

  • Activation & Glycosylation: The resulting 12-hydroxypentadecanoic acid is then likely activated (e.g., as a CoA-thioester) and transferred to a UDP-activated sugar by a glycosyltransferase, initiating the assembly of the resin glycoside.

Experimental Methodologies: Isolation and Structural Elucidation

The study of resin glycosides presents significant analytical challenges due to their structural complexity and tendency to form intractable mixtures.[5] A multi-step approach is required, which typically involves simplifying the molecule by chemical means to analyze its constituent parts.

Isolation_Workflow Figure 2: Experimental Workflow for Resin Glycoside Analysis Plant Plant Material (e.g., roots, seeds) Extract Solvent Extraction (e.g., EtOH/MeOH) Plant->Extract Partition Liquid-Liquid Partitioning (Solvent Fractionation) Extract->Partition Crude_RG Crude Resin Glycoside Mixture Partition->Crude_RG Column_Chromo Column Chromatography (Silica, ODS) Crude_RG->Column_Chromo Fractions Semi-pure Fractions Column_Chromo->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_RG Pure Resin Glycoside HPLC->Pure_RG Hydrolysis Alkaline Hydrolysis (e.g., KOH/MeOH) Pure_RG->Hydrolysis Analysis Structural Analysis (NMR, MS, GC-MS) Pure_RG->Analysis Glycosidic_Acid Glycosidic Acid (Aglycone + Sugars) Hydrolysis->Glycosidic_Acid Organic_Acids Acylating Acids Hydrolysis->Organic_Acids Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Glycosidic_Acid->Acid_Hydrolysis Organic_Acids->Analysis Aglycone Hydroxy Fatty Acid (e.g., 12-OH-C15) Acid_Hydrolysis->Aglycone Sugars Monosaccharides Acid_Hydrolysis->Sugars Aglycone->Analysis Sugars->Analysis

Caption: Figure 2: Experimental Workflow for Resin Glycoside Analysis

Protocol: Alkaline Hydrolysis for Aglycone Identification

This protocol is a foundational step for characterizing the core components of a purified resin glycoside.[6] The objective is to cleave the ester bonds (both the macrolactone and the acylating acids) to release the more stable glycosidic acid and the smaller organic acids.

Principle: Saponification using a strong base in an alcoholic solvent cleaves ester linkages without degrading the core glycosidic bonds, which are stable under these conditions. Subsequent acidification and partitioning allow for the separation of the water-soluble glycosidic acid from the organic-soluble acylating acids and the fatty acid aglycone (if full hydrolysis is pursued).

Step-by-Step Methodology:

  • Solubilization: Dissolve the purified resin glycoside (approx. 5-10 mg) in 2 mL of methanol (MeOH).

    • Causality: Methanol is an effective solvent for these amphipathic molecules and is compatible with the base.

  • Saponification: Add 2 mL of 5% potassium hydroxide (KOH) in MeOH. Seal the reaction vessel and heat at 80-90°C for 4-6 hours.

    • Causality: The combination of heat and strong base (KOH) provides the necessary energy to drive the saponification of the sterically hindered ester bonds within the macrolactone and at the sugar acylation sites.

  • Neutralization and Extraction: After cooling to room temperature, add 4 mL of water and neutralize the solution to pH ~6.5-7.0 with 1 M hydrochloric acid (HCl). Extract the mixture three times with an equal volume of diethyl ether or ethyl acetate.

    • Causality: Neutralization is critical to prevent acid-catalyzed hydrolysis of the glycosidic bonds. The subsequent extraction with an organic solvent separates the liberated, less polar organic acids (e.g., decanoic acid) into the organic phase, while the more polar, de-esterified glycosidic acid remains in the aqueous phase.

  • Isolation of Glycosidic Acid: The aqueous phase, containing the glycosidic acid, can be desalted and purified using solid-phase extraction (e.g., a C18 cartridge) or preparative HPLC.

  • Further Hydrolysis for Aglycone Release: To isolate the 12-hydroxypentadecanoic acid itself, the purified glycosidic acid must be subjected to strong acid hydrolysis (e.g., 2 M HCl at 90°C for 4 hours). This cleaves the glycosidic bonds.

    • Causality: Glycosidic bonds are stable to base but labile to acid. This step breaks the sugar chain apart, liberating the individual monosaccharides and the fatty acid aglycone.

  • Final Analysis: The resulting hydroxy fatty acid can be extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) and by various NMR techniques to confirm its structure and stereochemistry.

Conclusion and Future Directions

The occurrence of 12-hydroxypentadecanoic acid as an aglycone in resin glycosides like turpethic acid A represents a fascinating piece of structural diversity within this pharmacologically important class of natural products.[8] While its known distribution is currently limited, its presence highlights the biosynthetic plasticity of the Convolvulaceae family.

For researchers and drug development professionals, this specific structural motif offers several avenues for exploration:

  • Biosynthetic Inquiry: Identifying and characterizing the specific cytochrome P450 enzyme responsible for C-12 hydroxylation could enable synthetic biology approaches for producing novel hydroxylated fatty acids.

  • Structure-Activity Relationship (SAR) Studies: Comparing the bioactivities of resin glycosides with C15 aglycones against their more common C16 counterparts could reveal how aglycone chain length modulates efficacy and specificity.

  • Total Synthesis: The chemical synthesis of these complex molecules, while challenging, would confirm their structures and provide material for in-depth pharmacological evaluation.[1]

This guide provides a foundational understanding of this specific chemical entity within its natural context. Further investigation into its biosynthesis, broader occurrence, and biological significance is essential to fully harness the therapeutic potential of the diverse world of resin glycosides.

References

  • Source: National Institutes of Health (NIH)
  • Title: Resin Glycosides from Convolvulaceae Family: An Update Source: Semantic Scholar URL
  • Title: Resin Glycosides from Convolvulaceae Family: An Update Source: MDPI URL
  • Title: (+)
  • Title: 15-Hydroxypentadecanoic acid | Biochemical Assay Reagent Source: MedChemExpress URL
  • Title: Resin Glycosides with α-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitory Activities from the Seeds of Cuscuta japonica Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: (PDF)
  • Title: Progress in the total synthesis of resin glycosides Source: Frontiers URL
  • Source: National Institutes of Health (NIH)
  • Title: Chemistry and biological activity of resin glycosides from Convolvulaceae species Source: PubMed URL
  • Title: 3-Hydroxypentadecanoic acid Source: CD Biosynsis URL
  • Source: National Institutes of Health (NIH)
  • Title: Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp.
  • Title: Pentadecanedioic acid production from 15‐hydroxypentadecanoic acid using an engineered biocatalyst with a co‐factor regeneration system | Request PDF Source: ResearchGate URL
  • Title: jalapinolic acid, 502-75-0 Source: The Good Scents Company URL
  • Title: Resin Glycosides from the Leaves and Stems of Ipomoea lacunosa Source: PubMed URL

Sources

An In-depth Technical Guide to the Natural Sources of 12-Hydroxy C15 Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding and prospective avenues for identifying and isolating 12-hydroxy C15 fatty acids, specifically 12-hydroxypentadecanoic acid, from natural sources. While direct reports of this specific molecule are scarce in existing literature, this document synthesizes information from analogous hydroxy fatty acids to propose a robust framework for its discovery and characterization. The guide details putative microbial sources, a theoretical biosynthetic pathway, and detailed experimental protocols for extraction, isolation, and analysis, thereby serving as a foundational resource for researchers in lipidomics and natural product discovery.

Introduction: The Unexplored Potential of 12-Hydroxypentadecanoic Acid

Hydroxy fatty acids (HFAs) are a diverse class of molecules with significant industrial and therapeutic potential, serving as precursors for polymers, lubricants, and possessing a range of biological activities.[1][2] While extensive research has focused on HFAs with even-numbered carbon chains, such as 12-hydroxystearic acid, the odd-chain counterparts remain a largely untapped area of scientific inquiry. This guide focuses on 12-hydroxypentadecanoic acid, a C15 fatty acid with a hydroxyl group at the C-12 position.

The precursor, pentadecanoic acid (C15:0), is recognized as an essential fatty acid with beneficial effects on metabolic health and longevity.[3][4] Its presence in the human diet, primarily from dairy and ruminant fats, and its synthesis by gut microbiota, suggest that its hydroxylated metabolites could also play significant biological roles.[4][5] This document provides a theoretical and practical roadmap for the exploration of 12-hydroxypentadecanoic acid in natural systems, with a strong focus on microbial biosynthesis.

Putative Natural Sources and Biosynthesis

While no definitive natural source of 12-hydroxypentadecanoic acid has been documented, microbial systems present the most promising candidates for its discovery. Bacteria, in particular, are known to possess a wide array of enzymes capable of modifying fatty acids.

Microbial Candidates for Production

Microorganisms from the genera Bacillus and Pseudomonas are well-documented producers of enzymes that hydroxylate fatty acids.[6][7][8] For instance, Bacillus cereus has been shown to transform 12-hydroxyoctadecanoic acid, and various Bacillus species possess cytochrome P450 enzymes that hydroxylate long-chain fatty acids.[6][7] Furthermore, cytochrome P450 monooxygenases from bacteria like Limnobacter sp. and Marinobacter aquaeloei have been successfully used for the ω-hydroxylation of fatty acids.[1][2] These organisms, therefore, represent primary targets for screening for the production of 12-hydroxypentadecanoic acid when cultured in the presence of its precursor, pentadecanoic acid. Fungi of the genus Fusarium have also been shown to produce pentadecanoic acid under specific culture conditions, suggesting they too could be a source of its hydroxylated derivatives.[9]

Proposed Biosynthetic Pathway

The most probable biosynthetic route to 12-hydroxypentadecanoic acid is through the direct hydroxylation of pentadecanoic acid, catalyzed by a cytochrome P450 (CYP) monooxygenase.[8][10] These enzymes are capable of activating molecular oxygen and inserting one oxygen atom into a C-H bond of the fatty acid chain.[8] The reaction is typically sub-terminal, making the C-12 position a plausible target.

The catalytic cycle of a bacterial cytochrome P450 system generally involves a three-component system:[1]

  • A FAD-containing reductase (ferredoxin reductase, FdR): This enzyme accepts electrons from a reducing equivalent like NAD(P)H.

  • An iron-sulfur protein (ferredoxin, Fdx): This acts as an electron shuttle between the reductase and the monooxygenase.

  • The cytochrome P450 monooxygenase (CYP): This heme-containing enzyme binds the fatty acid substrate and catalyzes the hydroxylation reaction.

Biosynthesis_of_12_HPD cluster_membrane Cellular Environment (e.g., Bacterium) Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Hydroxylation Hydroxylation Reaction Pentadecanoic_Acid->Hydroxylation CYP450_System Cytochrome P450 System (CYP, FdR, Fdx) CYP450_System->Hydroxylation Catalyzes NADP NAD(P)+ CYP450_System->NADP Product 12-Hydroxypentadecanoic Acid Hydroxylation->Product H2O H2O Hydroxylation->H2O NADPH NAD(P)H NADPH->CYP450_System e- donor O2 O2 O2->Hydroxylation

Figure 1: Proposed biosynthetic pathway for 12-hydroxypentadecanoic acid.

Methodology for Investigation and Production

The following sections outline a comprehensive experimental workflow for the screening, production, extraction, and characterization of 12-hydroxypentadecanoic acid from microbial cultures.

Cultivation and Induction of Microbial Candidates

Rationale: The choice of media and culture conditions can significantly impact fatty acid metabolism and the expression of hydroxylating enzymes.[11] A two-stage cultivation process is often effective, with an initial growth phase followed by an induction phase where the substrate is introduced.

Protocol:

  • Inoculum Preparation: Inoculate a single colony of the candidate bacterium (e.g., Bacillus subtilis) into 10 mL of a rich medium like Luria-Bertani (LB) broth. Incubate at 30-37°C with shaking (200-250 rpm) for 12-16 hours.

  • Production Culture: Inoculate 1 L of a suitable production medium (e.g., M9 minimal medium supplemented with 0.5% glucose) with the overnight culture to an initial OD600 of 0.1. Incubate under the same conditions as the inoculum.

  • Induction: When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0), add pentadecanoic acid (dissolved in a minimal volume of ethanol or another suitable solvent) to a final concentration of 1-5 g/L.

  • Incubation and Harvest: Continue incubation for another 24-72 hours. Monitor for product formation periodically. Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The supernatant and cell pellet should be processed separately to account for both secreted and intracellular product.

Extraction and Isolation

Rationale: A robust extraction protocol is crucial for isolating the target HFA from the complex culture matrix. A multi-step solvent extraction is typically employed, followed by chromatographic purification.[12][13]

Protocol:

  • Acidification: Resuspend the cell pellet in deionized water and combine with the culture supernatant. Acidify the mixture to pH 2-3 with 6M HCl to protonate the carboxylic acid group of the fatty acids, making them more soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the acidified culture to a separatory funnel and extract three times with an equal volume of ethyl acetate.[13] Combine the organic phases.

  • Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification by Column Chromatography: Dissolve the crude extract in a minimal volume of hexane and load onto a silica gel column. Elute with a gradient of hexane:ethyl acetate, gradually increasing the polarity. Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the HFA.

Experimental_Workflow cluster_workflow Workflow for Isolation and Characterization Cultivation 1. Microbial Cultivation & Induction Extraction 2. Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Purification 3. Chromatographic Purification (Silica Gel) Extraction->Purification Derivatization 4. Derivatization (e.g., FAMEs, TMS) Purification->Derivatization Analysis 5. Structural Analysis (GC-MS, NMR) Derivatization->Analysis

Figure 2: Experimental workflow for 12-hydroxypentadecanoic acid.

Characterization and Analysis

Rationale: Unambiguous identification of the isolated compound requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is ideal for separating and identifying fatty acids after derivatization, while nuclear magnetic resonance (NMR) provides detailed structural information.[14][15][16]

Protocol:

A. GC-MS Analysis:

  • Derivatization: Convert the fatty acids in the purified fractions to their fatty acid methyl esters (FAMEs) by heating with 1.25 M HCl in methanol.[12] Subsequently, derivatize the hydroxyl group with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[14][15]

  • GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., HP-5MS). Use a temperature program that effectively separates the FAMEs.[17]

  • MS Detection: Analyze the eluting compounds by mass spectrometry. The mass spectrum of the trimethylsilyl (TMS) derivative of 12-hydroxypentadecanoic acid methyl ester is expected to show characteristic fragmentation patterns, including ions resulting from cleavage adjacent to the TMS-ether group, which will confirm the position of the hydroxyl group.[18]

B. NMR Analysis:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire 1H and 13C NMR spectra.[19][20]

  • Spectral Interpretation: In the 1H NMR spectrum, a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-12) is expected. In the 13C NMR spectrum, the carbon attached to the hydroxyl group (C-12) will exhibit a downfield shift.[16][20] Two-dimensional NMR techniques like HSQC and HMBC can be used to confirm the complete structure.[16]

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data from the production and purification of 12-hydroxypentadecanoic acid.

ParameterValueUnitMethod of Determination
Microbial Host
Substrate Conc. g/L
Incubation Time hours
Crude Extract Yield mg/LGravimetric
Purified Product Yield mg/LGC-MS with internal standard
Purity %GC-MS peak area

Conclusion and Future Directions

This guide provides a scientifically grounded framework for the discovery and characterization of 12-hydroxypentadecanoic acid from natural, particularly microbial, sources. While direct evidence for its natural occurrence is currently lacking, the well-established principles of microbial fatty acid metabolism strongly support its potential existence. The proposed biosynthetic pathway and detailed experimental protocols offer a clear starting point for researchers.

Future work should focus on screening diverse microbial libraries for the ability to hydroxylate pentadecanoic acid. Furthermore, the genetic identification and characterization of the responsible cytochrome P450 enzymes could pave the way for metabolic engineering approaches to enhance the production of this novel hydroxy fatty acid, unlocking its potential for applications in drug development and biotechnology.

References

  • Huang, J. K., et al. (1997). Biotransformation of 12-hydroxyoctadecanoic acid to 12-hydroxyoctadecanamide by Bacillus cereus 50. Journal of Industrial Microbiology and Biotechnology, 18(4), 271-274. Available at: [Link]

  • Kim, Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 253. Available at: [Link]

  • Kohl, M., et al. (2002). Process for the production of 12-hydroxystearic acid. Google Patents, DE10054480A1.
  • Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Cell Factories, 12, 9. Available at: [Link]

  • Venn-Watson, S., et al. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(16), 3329. Available at: [Link]

  • Yang, Y., Fu, Y., & Wu, C. (2023). Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function, 14(12), 5438-5446. Available at: [Link]

  • Jenkins, B., & Waterman, P. G. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(11), 20556-20567. Available at: [Link]

  • Venn-Watson, S., & Schork, N. (2023). Molecular and cellular mechanisms of pentadecanoic acid. medRxiv. Available at: [Link]

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243. Available at: [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

  • Lee, S. H., et al. (2003). Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies. The Journal of Biological Chemistry, 278(36), 34317-34324. Available at: [Link]

  • Politz, M. C., et al. (2014). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 4(12), e1151. Available at: [Link]

  • Jones, P. M., & Bennett, M. J. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

  • Latorre, M., et al. (2021). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules, 26(1), 193. Available at: [Link]

  • Parker, J. H., et al. (1983). Lipopolysaccharide Lipid A, for Gram-Negative Bacteria in. Applied and Environmental Microbiology, 45(1), 113-117. Available at: [Link]

  • The Metabolic Link Podcast. (2024, September 24). C15: The Essential Fatty Acid Transforming Metabolic Health & Aging | Dr. Venn-Watson | Ep.50 [Video]. YouTube. Available at: [Link]

  • Kim, K. R., et al. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology and Bioprocess Engineering, 18(4), 667-673. Available at: [Link]

  • Valenzuela, A., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1369-1379. Available at: [Link]

  • Girhard, M., et al. (2019). Optimization and Engineering of a Self-Sufficient CYP102 Enzyme from Bacillus amyloliquefaciens towards Synthesis of In-Chain Hydroxy Fatty Acids. International Journal of Molecular Sciences, 20(18), 4529. Available at: [Link]

  • Hou, C. T. (2001). Production of Novel Tetrahydroxyfuranyl Fatty Acids from α-Linolenic Acid by Clavibacter sp. Strain ALA2. Applied and Environmental Microbiology, 67(11), 5005-5009. Available at: [Link]

  • Urlacher, V. B., & Schmid, R. D. (2006). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Current Organic Chemistry, 10(11), 1275-1296. Available at: [Link]

  • Politz, M. C., et al. (2014). Quantification of Bacterial Fatty Acids by Extraction and Methylation. ResearchGate. Available at: [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]

  • Hankins, J. V., et al. (2012). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. ResearchGate. Available at: [Link]

  • El-Said, A. H., & El-Haddad, A. M. (2013). Developments in using fatty acids in fungal chemotaxonomy. African Journal of Microbiology Research, 7(38), 4647-4654. Available at: [Link]

  • Yilmaz, I., & Aksoy, A. (2018). Fatty acid profiles of mushroom samples (C14:0 myristic, C15:0 pentadecanoic, C16:0 palmitic, C17:0 heptadecanoic, C18:0 stearic, C20:0 arachidic, C22:0 behenic, C24:0 lignoceric). ResearchGate. Available at: [Link]

  • Knothe, G. (2001). Quantification by 1H-NMR. AOCS Lipid Library. Available at: [Link]

  • Yang, Y., Fu, Y., & Wu, C. (2025). Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function, 16(1), 1-10. Available at: [Link]

  • Vörös, D., et al. (2022). Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column. International Journal of Molecular Sciences, 23(20), 12431. Available at: [Link]

  • Khatri, Y., et al. (2016). Cytochrome P450 168A1 from Pseudomonas aeruginosa is involved in the hydroxylation of biologically relevant fatty acids. Journal of Inorganic Biochemistry, 156, 129-136. Available at: [Link]

  • Nioi, C., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6296. Available at: [Link]

  • Corrales-García, L., et al. (2023). Photoprotective Archaeosomes Made of Lipids Extracted with Bio-Solvents. Marine Drugs, 21(3), 177. Available at: [Link]

  • Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. Available at: [Link]

Sources

12-hydroxypentadecanoic acid vs 12-hydroxystearic acid structural differences

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 12-Hydroxypentadecanoic Acid (12-OH-C15) and 12-Hydroxystearic Acid (12-HSA) . It focuses on their structural architectures, self-assembly mechanisms, and implications for pharmaceutical and industrial applications.

Executive Summary

The distinction between 12-hydroxystearic acid (12-HSA) and 12-hydroxypentadecanoic acid (12-OH-C15) lies not merely in carbon count (C18 vs. C15) but in the topology of their hydrophobic tails . While both molecules share an identical "spacer" segment (the distance from the carboxyl head to the hydroxyl group), they differ critically in the alkyl tail length extending beyond the chiral center.

  • 12-HSA (C18): Possesses a hexyl (C6) tail. This length is sufficient for significant van der Waals interdigitation, making it a robust Low Molecular Weight Organogelator (LMWO) capable of forming Self-Assembled Fibrillar Networks (SAFiNs).

  • 12-OH-C15 (C15): Possesses a propyl (C3) tail. This truncated tail reduces solvophobic driving forces and alters crystal packing (Odd-Even effect), restricting its utility as a universal organogelator but opening niches in specific resin glycoside bioactivity and specialized surfactant systems.

Molecular Architecture & Structural Homology

The functional behavior of these fatty acids is dictated by the position of the hydroxyl group relative to the chain termini.

Structural Comparison Table
Feature12-Hydroxystearic Acid (12-HSA)12-Hydroxypentadecanoic Acid (12-OH-C15)
Total Chain Length C18 (Even)C15 (Odd)
Molecular Formula


Hydroxyl Position C-12C-12
Spacer Length (COOH to OH)11 Methylene units (

)
11 Methylene units (

)
Tail Length (OH to

)
Hexyl (

)
Propyl (

)
Chirality (Natural) (R)-configuration (from Ricinoleic acid)(S)-configuration (typical in Resin Glycosides)
Primary Source Hydrogenation of Castor OilHydrolysis of Convolvulaceae resin glycosides
The "Tail Effect" Visualization

The following diagram illustrates the structural alignment. Note that the hydrogen-bonding "head" and "spacer" are identical; the divergence occurs solely at the hydrophobic tail.

StructuralComparison HSA 12-Hydroxystearic Acid (C18) HOOC-(CH2)10-CH(OH)- -(CH2)5-CH3 (Hexyl Tail) OH_C15 12-Hydroxypentadecanoic Acid (C15) HOOC-(CH2)10-CH(OH)- -(CH2)2-CH3 (Propyl Tail) Spacer Identical Spacer (11 Carbons) Primary H-Bonding Domain Spacer->HSA Spacer->OH_C15 Tail Critical Divergence Van der Waals Zone Tail->HSA Robust Packing Tail->OH_C15 Weak Packing

Caption: Structural alignment highlighting the identical spacer region vs. the divergent hydrophobic tail lengths.

Physicochemical Implications

The Odd-Even Effect

Fatty acids exhibit an alternation in physical properties based on chain parity (odd vs. even carbon count).

  • Even Chains (12-HSA): Typically crystallize in a triclinic or monoclinic cell where methyl terminals pack efficiently, maximizing density and melting point.

  • Odd Chains (12-OH-C15): Often adopt an orthorhombic structure with "looser" packing between methyl end-groups. This generally lowers the melting point and enthalpy of fusion compared to the next even homologue.

Supramolecular Self-Assembly (Organogelation)

The ability of 12-HSA to gel organic solvents is legendary. It relies on a cooperative mechanism:

  • 1D Stacking: Intermolecular H-bonding between carboxylic acid dimers and secondary hydroxyl groups creates a helical stack.

  • 3D Networking: The hexyl tails interdigitate (interlock) between strands to bundle fibrils into fibers.

Why 12-OH-C15 is a Poor Gelator: The propyl tail of 12-OH-C15 is too short to support significant interdigitation. While the H-bonding motif exists (the spacer is intact), the lack of a substantial hydrophobic tail prevents the formation of the thick, bundled fibers necessary to trap solvents. Instead of forming a viscoelastic gel, 12-OH-C15 is more likely to precipitate as discrete crystals or form weak, transient aggregates.

Experimental Characterization Protocols

To validate the structural differences, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Purpose: To quantify the energy of crystallization and identify the "Odd-Even" packing penalty.

  • Sample Prep: Weigh 3–5 mg of dried acid into an aluminum pan. Seal hermetically.

  • Cycle: Heat from 0°C to 100°C at 5°C/min (erase thermal history). Cool to 0°C at 5°C/min (crystallization). Re-heat to 100°C (melting).

  • Analysis:

    • 12-HSA: Expect

      
      . Sharp crystallization peak indicating high order.
      
    • 12-OH-C15: Expect

      
      . Broader peaks may indicate polymorphism common in odd-chain fatty acids.
      
Rheological Sweep (Solvent Compatibility)

Purpose: To determine the Critical Gelation Concentration (CGC).

  • Solvent Selection: Use Dodecane (apolar) and Toluene (aromatic).

  • Preparation: Dissolve varying wt% (0.5%, 1.0%, 2.0%, 5.0%) of the acid in solvent at 90°C until clear.

  • Cooling: Allow to cool to 25°C under static conditions for 24 hours.

  • Inversion Test: Invert the vial. If the mass does not flow, it is a gel.

  • Oscillatory Shear: For gels, perform a strain sweep (0.01% to 100% strain) at 1 Hz.

    • 12-HSA:

      
       (solid-like) with a distinct yield stress.
      
    • 12-OH-C15: Likely

      
       (liquid-like) or a weak paste (
      
      
      
      ) at similar concentrations.

Synthesis & Biosynthesis Pathways[1]

The origins of these molecules dictate their stereochemistry and availability.

12-Hydroxystearic Acid (Industrial Route)

Produced via the hydrogenation of Ricinoleic Acid (from Castor Oil).

  • Reaction:

    
    
    
  • Stereochemistry: Retains the (R)-configuration at C12.

  • Scale: Multi-ton industrial availability.

12-Hydroxypentadecanoic Acid (Specialized Route)

Rarely produced industrially; typically isolated from natural resins or synthesized for research.

  • Natural Source: Hydrolysis of "Resin Glycosides" (e.g., from Convolvulaceae family like Morning Glory).[1] These complex glycolipids often contain (S)-12-hydroxypentadecanoic acid as the aglycone lipophilic anchor.

  • Synthetic Route (Ring Opening):

    • Start with 12-oximinocyclopentadecanolide (from trimerization of butadiene/isoprene derivatives).

    • Perform reductive ring scission using hydrazine/alkali.

    • Yields linear 12-OH-C15.

SynthesisPathways cluster_HSA 12-HSA Production cluster_C15 12-OH-C15 Production Castor Castor Oil (Ricinoleic Acid) Hydrog Hydrogenation (Ni Catalyst, H2) Castor->Hydrog HSA_Prod 12-Hydroxystearic Acid (R-isomer) Hydrog->HSA_Prod Resin Resin Glycosides (Operculina turpethum) Hydrolysis Alkaline Hydrolysis Resin->Hydrolysis C15_Prod 12-Hydroxypentadecanoic Acid (S-isomer) Hydrolysis->C15_Prod

Caption: Comparative production routes. 12-HSA is derived from commodity fats, while 12-OH-C15 is a specialized metabolite.

Applications & Therapeutic Relevance[2][3][4][5][6]

12-HSA: The Organogelator Standard
  • Drug Delivery: Used to gel biocompatible oils (e.g., soybean oil) for sustained release of lipophilic drugs.

  • Cosmetics: Structure-forming agent in lipsticks and antiperspirants.

  • Lubricants: Lithium 12-hydroxystearate is the thickener in >70% of automotive greases.

12-OH-C15: The Bioactive Metabolite
  • Resin Glycoside Anchor: In traditional medicines (e.g., Jalap root), the 12-OH-C15 moiety acts as the lipophilic anchor for the sugar chain. This amphiphilicity is crucial for the purgative and antimicrobial properties of the resin.

  • Macrocyclic Precursor: Can be cyclized to form 12-pentadecanolide derivatives (musk odorants), though the 15-isomer (Exaltolide) is more common for this purpose.

References

  • Rogers, M. A., & Marangoni, A. G. (2009). Solvent-Modulated Nucleation and Crystallization in 12-Hydroxystearic Acid Organogels. Langmuir. Link

  • Ding, W., et al. (2012).[2][3] Resin glycosides from the aerial parts of Operculina turpethum. Phytochemistry. (Identifies 12-hydroxypentadecanoic acid as a natural aglycone). Link

  • Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews. Link

  • Bond, A. D. (2004). On the crystal structures of odd-chain saturated fatty acids. New Journal of Chemistry. (Discusses odd-even packing effects). Link

  • US Patent 4187222A. Process for the preparation of cyclopentadecanolide. (Describes synthesis intermediates including hydroxypentadecanoic acids). Link

Sources

Technical Deep Dive: 12-Hydroxypentadecanoic Acid in Convolvulaceae Resin Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the chemotaxonomy and pharmacognosy of the Convolvulaceae family (Morning Glory), resin glycosides—specifically jalapins and convolvulins —represent a distinct class of amphipathic metabolites known for their purgative and multidrug resistance (MDR) reversal properties. While the literature is dominated by the canonical jalapinolic acid (11-hydroxyhexadecanoic acid), 12-hydroxypentadecanoic acid (12-HPA) has emerged as a critical, structurally distinct aglycone marker, particularly within genera such as Operculina and Merremia.

This guide analyzes the structural and functional role of 12-HPA. Unlike its C16 homologs, 12-HPA confers unique lipophilicity profiles due to its shortened alkyl tail (propyl vs. pentyl), influencing the macrocyclic lactonization and subsequent membrane interaction kinetics. This document provides a rigorous examination of its isolation, structural elucidation, and pharmacological potential.[1]

Structural Chemistry & Biosynthetic Context[1][2][3]

The Aglycone Core: 12-HPA vs. Jalapinolic Acid

The core scaffold of all resin glycosides is a hydroxy fatty acid (glycosidic acid). The position of the hydroxyl group serves as the anchor for the oligosaccharide chain and, crucially, the closure point for the macrocyclic lactone ring (spanning the fatty acid C-1 and the sugar hydroxyl).

  • Jalapinolic Acid (Standard): 11-hydroxyhexadecanoic acid (C16).

    • Structure: C1 (COOH) ... C11 (OH) ...[2][3] C16 (CH3).

    • Tail Length: Pentyl group (C12–C16).

  • 12-Hydroxypentadecanoic Acid (Target): 12-hydroxypentadecanoic acid (C15).[4]

    • Structure: C1 (COOH) ... C12 (OH) ...[5] C15 (CH3).

    • Tail Length: Propyl group (C13–C15).

Implication: The shortening of the hydrophobic tail from pentyl to propyl in 12-HPA variants (found in Operculina turpethum and Merremia hederacea) alters the amphipathic balance of the molecule. This modification is critical for researchers optimizing the "detergent-like" membrane permeabilization effects associated with these compounds.

Macrocyclic Architecture

In intact resin glycosides (e.g., Turpethosides ), 12-HPA is typically lactonized. The carboxyl group at C-1 forms an ester linkage with a hydroxyl group on the oligosaccharide core (often the C-2 or C-3 of the second or third sugar moiety). This creates a macrocyclic ring, typically 22-membered, which locks the conformation of the sugar chain, presenting a rigid lipophilic face and a hydrophilic face.

Pharmacological Implications: MDR Reversal[7]

Resin glycosides are potent inhibitors of P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in cancer cells.

  • Mechanism: The amphipathic nature of the 12-HPA aglycone allows the glycoside to insert into the lipid bilayer.

  • Specificity: The 12-HPA core, when glycosylated (e.g., with rhamnose, glucose, fucose), acts as a non-transportable substrate or modulator of P-gp, blocking the efflux of cytotoxic drugs like vinblastine.

  • Data Point: Glycosides containing 12-HPA from Merremia hederacea (Merremins) have demonstrated significant potentiation of vinblastine cytotoxicity in resistant MCF-7/Vin cells, often increasing susceptibility by >100-fold depending on the acylation pattern of the sugar core.

Experimental Protocols

Protocol A: Isolation of 12-HPA Glycosides from Plant Matrix

Objective: To isolate intact resin glycosides containing the 12-HPA core from root material.

  • Extraction: Macerate dried roots (Operculina turpethum) in MeOH (1:10 w/v) at room temperature for 48h. Filter and concentrate under reduced pressure.

  • Fractionation (The "Jalapin" Split):

    • Suspend crude extract in water.

    • Partition with Diethyl Ether (

      
      ).
      
    • Ether-Soluble Fraction (Jalapins): Contains monomeric/smaller macrocycles.

    • Ether-Insoluble Fraction (Convolvulins): Contains polymeric/polar glycosides. Note: 12-HPA glycosides like Turpethosides are often found in the ether-soluble or CHCl3-soluble fractions.

  • Chromatographic Purification:

    • Step 1 (Diaion HP-20): Load aqueous suspension. Elute with

      
      . Collect 80-100% MeOH fractions.
      
    • Step 2 (Silica Gel): Elute with

      
       gradient (e.g., 90:10:1 to 60:40:10).
      
    • Step 3 (Recycling HPLC): Use a C18 (ODS) column with

      
       (isocratic, e.g., 80:20) to separate homologs (C15 vs C16 aglycones).
      
Protocol B: Structural Confirmation of the Aglycone

Objective: To unequivocally identify the fatty acid chain length and hydroxylation site.

  • Acid Hydrolysis: Dissolve 5 mg of pure glycoside in 2 mL of 5% HCl in MeOH. Reflux for 3 hours.

  • Extraction: Dilute with water, extract with

    
    -hexane. The hexane layer contains the fatty acid methyl ester (FAME).
    
  • GC-MS Analysis: Analyze the FAME.

    • Target Peak: Methyl 12-hydroxypentadecanoate.

    • Mass Frag: Look for

      
      -cleavage ions characteristic of the OH position.
      
  • Mosher's Method (Absolute Config):

    • React the FAME with

      
      - and 
      
      
      
      -MTPA chloride.
    • Analyze via

      
      -NMR.[6][7] Calculate 
      
      
      
      .
    • Validation: A consistent pattern of positive/negative

      
       values flanking the C-12 methine proton confirms the 
      
      
      
      -configuration (12
      
      
      -hydroxypentadecanoic acid).

Data Visualization & Pathways

Isolation & Characterization Workflow

The following diagram illustrates the critical path from raw plant material to the specific identification of the 12-HPA aglycone.

IsolationWorkflow Plant Dried Roots (Operculina/Merremia) Extract MeOH Extraction Plant->Extract Partition Ether/Water Partition Extract->Partition Jalapin Ether Soluble (Jalapin Fraction) Partition->Jalapin Lipophilic Convolvulin Ether Insoluble (Convolvulin Fraction) Partition->Convolvulin Polar HPLC Recycling HPLC (C18 ODS) Jalapin->HPLC PureGlycoside Pure Resin Glycoside (e.g., Turpethoside) HPLC->PureGlycoside Hydrolysis Acid Hydrolysis (5% HCl/MeOH) PureGlycoside->Hydrolysis GCMS GC-MS Analysis (Aglycone ID) Hydrolysis->GCMS Fatty Acid Methyl Ester Moshers Mosher's Method (Stereochemistry) GCMS->Moshers 12-OH Config

Figure 1: Step-by-step isolation workflow for targeting 12-HPA containing glycosides.

Comparative Aglycone Data

The table below summarizes the key physicochemical differences between the standard marker and the 12-HPA variant.

FeatureJalapinolic Acid (Standard)12-Hydroxypentadecanoic Acid (Target)
IUPAC Name 11-hydroxyhexadecanoic acid12-hydroxypentadecanoic acid
Chain Length C16C15
Hydroxyl Position C-11C-12
Tail Structure Pentyl (

)
Propyl (

)
Typical Source Ipomoea purga, I. orizabensisOperculina turpethum, Merremia hederacea
Stereochemistry


Role Standard macrolactone scaffoldVariant scaffold with altered lipophilicity
Mechanism of Action: MDR Reversal

The diagram below details how the amphipathic nature of the 12-HPA glycoside facilitates P-gp inhibition.

Mechanism Glycoside 12-HPA Resin Glycoside Membrane Lipid Bilayer Insertion Glycoside->Membrane Amphipathic Binding Pgp P-glycoprotein (Efflux Pump) Glycoside->Pgp Inhibits Membrane->Pgp Allosteric Modulation Efflux Drug Efflux (Resistance) Pgp->Efflux Normal Function Intracellular Increased Intracellular Drug Conc. Pgp->Intracellular Blocked Efflux Drug Cytotoxic Drug (e.g., Vinblastine) Drug->Intracellular Accumulation Apoptosis Cell Death (Apoptosis) Intracellular->Apoptosis

Figure 2: Mechanism of P-gp inhibition by amphipathic resin glycosides.

References

  • Resin glycosides from the aerial parts of Operculina turpethum. Journal of Natural Products.

  • Merremins A–G, Resin Glycosides from Merremia hederacea with Multidrug Resistance Reversal Activity. Journal of Natural Products.

  • Resin Glycosides from Convolvulaceae Family: An Update. Molecules.

  • Resin glycosides from Convolvulaceae plants. Journal of Natural Medicines.

Sources

Methodological & Application

Protocols for the Extraction and Isolation of Hydroxy Fatty Acids from Plant Resins of the Convolvulaceae Family

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of hydroxy fatty acids from plant resins, specifically focusing on those derived from the Convolvulaceae (morning glory) family. While direct extraction of 12-hydroxypentadecanoic acid from these resins is not prominently documented in scientific literature, this family is a rich and primary source of structurally related and commercially significant long-chain hydroxy fatty acids, such as 11-hydroxyhexadecanoic acid (jalapinolic acid). These fatty acids exist naturally as complex resin glycosides. This document details the multi-step process required to isolate these valuable compounds, beginning with the extraction of the crude resin, followed by the chemical hydrolysis of the glycosides to liberate the hydroxy fatty acid aglycones, and concluding with purification strategies. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Chemistry of Convolvulaceae Resins

The resins produced by plants in the Convolvulaceae family, such as Ipomoea purga (the source of Jalap resin) and Convolvulus scammonia (Scammony resin), are complex mixtures of secondary metabolites.[1] The primary active components are classified as resin glycosides.[2] These molecules possess a unique architecture, consisting of a hydroxy fatty acid that forms an intramolecular macrocyclic ester bond with an oligosaccharide chain.[2]

The hydroxy fatty acid serves as the aglycone core of these structures. While various chain lengths exist, the most prevalent are 11-hydroxytetradecanoic acid (convolvulinic acid) and 11-hydroxyhexadecanoic acid (jalapinolic acid).[3] The isolation of these fatty acids requires a two-stage approach:

  • Extraction of the intact resin glycosides from the raw plant material.

  • Hydrolysis of the glycosidic and ester linkages to release the free hydroxy fatty acid aglycone.

This guide provides validated protocols for both stages, offering a robust pathway to obtaining high-purity hydroxy fatty acids for research and development.

Sourcing and Preparation of Plant Material

The quality and yield of the final product are critically dependent on the starting material. The primary sources for the target hydroxy fatty acids are the dried roots and rhizomes of specific Convolvulaceae species.

Table 1: Key Plant Sources for Hydroxy Fatty Acid-Containing Resins

Plant SpeciesCommon NamePrimary Hydroxy Fatty AcidReference
Ipomoea purgaJalap, True Jalap11-hydroxyhexadecanoic acid (Jalapinolic acid)[3][4]
Convolvulus scammoniaScammony11-hydroxyhexadecanoic acid (Jalapinolic acid)[1]
Ipomoea orizabensisMexican Scammony, False Jalap11-hydroxyhexadecanoic acid (Jalapinolic acid)[3][5]
Protocol 2.1: Preparation of Dried Root Powder

Rationale: Grinding the dried plant material to a fine powder significantly increases the surface area available for solvent penetration, leading to a more efficient extraction of the target resin glycosides.

  • Sourcing: Obtain dried roots or rhizomes from a reputable botanical supplier. Authenticate the species to ensure the presence of the desired resin glycosides.

  • Drying: If starting with fresh material, slice the roots thinly and dry them in a shaded, well-ventilated area or in a forced-air oven at a temperature not exceeding 40-50°C to prevent thermal degradation of the glycosides.

  • Grinding: Mill the dried root pieces into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Storage: Store the resulting powder in an airtight, light-proof container in a cool, dry place to prevent degradation.

Stage 1: Extraction of Crude Resin

This stage aims to isolate the total resin fraction, which contains the intact glycosides, from the bulk plant material. The method leverages the high solubility of resin glycosides in alcohol and their insolubility in water.

Protocol 3.1: Alcoholic Extraction and Precipitation of Crude Resin

Causality: Ethanol is an effective solvent for extracting the moderately polar resin glycosides from the plant matrix. The subsequent precipitation in water is a critical purification step; the resin glycosides are insoluble in water and will precipitate out, while highly polar impurities like sugars and salts remain in the aqueous phase.[5]

  • Setup: Place approximately 100 g of the dried root powder into a cellulose thimble and insert it into a Soxhlet extractor fitted with a 2 L round-bottom flask and a condenser.

  • Extraction: Add 1.5 L of 95% ethanol to the flask. Heat the flask using a heating mantle to initiate solvent reflux. Continue the extraction for 24-48 hours, or until the solvent running through the siphon tube is nearly colorless.[6]

  • Concentration: After extraction, allow the apparatus to cool. Remove the ethanolic extract and concentrate it to approximately 100-150 mL using a rotary evaporator under reduced pressure at a bath temperature of 40-50°C.

  • Precipitation: While stirring vigorously, slowly pour the concentrated alcoholic extract into 1.5 L of distilled water. A milky-white or brownish precipitate of the crude resin will form immediately.

  • Isolation: Allow the precipitate to settle for several hours, or preferably overnight. Decant the supernatant. Collect the precipitated resin by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected resin on the filter with several portions of boiling distilled water to remove any remaining water-soluble impurities.[5]

  • Drying: Dry the washed resin in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved. The result is a brittle, brownish solid representing the crude resin.

G cluster_prep Preparation cluster_extraction Extraction & Concentration cluster_purification Purification A Dried, Powdered Plant Root B Soxhlet Extraction (95% Ethanol) A->B Add to Thimble C Concentrate Extract (Rotary Evaporator) B->C Collect Extract D Precipitate in Distilled Water C->D Pour Slowly E Filter & Wash with Hot Water D->E Collect Precipitate F Dry Under Vacuum E->F

Fig. 1: Workflow for Crude Resin Extraction.

Stage 2: Hydrolysis and Isolation of Hydroxy Fatty Acids

With the crude resin isolated, the next step is to cleave the hydroxy fatty acid from its attached sugar chain. This is achieved through alkaline hydrolysis (saponification), which breaks the ester bonds.

Protocol 4.1: Alkaline Hydrolysis of Crude Resin

Causality: A strong base like potassium hydroxide in an alcoholic solution effectively cleaves both the ester linkage of the macrocycle and the glycosidic bonds of the oligosaccharide. The alcohol acts as a co-solvent for both the resin and the aqueous base. Subsequent acidification protonates the carboxylate salt of the fatty acid, causing it to precipitate from the aqueous solution, allowing for its extraction into an organic solvent.

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 20 g of the dried crude resin in 200 mL of 95% ethanol. Add a solution of 20 g of potassium hydroxide (KOH) dissolved in 50 mL of distilled water.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours to ensure complete saponification. The solution will likely darken.

  • Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with 500 mL of distilled water. Cool the solution in an ice bath. Slowly, and with constant stirring, add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A precipitate, consisting of the crude hydroxy fatty acid and other acid-insoluble materials, will form.

  • Extraction: Transfer the acidified mixture to a 2 L separatory funnel. Extract the mixture three times with 200 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with distilled water until the aqueous washings are neutral (pH ~7).

  • Drying and Concentration: Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude hydroxy fatty acid as a waxy or semi-solid residue.

G cluster_hydrolysis Hydrolysis cluster_isolation Isolation A Crude Resin B Dissolve in Ethanol, Add Aqueous KOH A->B C Reflux for 4-6 hours (Saponification) B->C D Remove Ethanol (Rotary Evaporator) C->D E Acidify with HCl to pH 2 D->E Dilute with Water F Liquid-Liquid Extraction (Ethyl Acetate) E->F Precipitate Forms G Wash, Dry, & Evaporate Organic Phase F->G H Crude Hydroxy Fatty Acid G->H

Fig. 2: Hydrolysis and Isolation Workflow.

Purification and Characterization

The crude product from Protocol 4.1 will contain a mixture of fatty acids and other lipophilic compounds. Further purification is often necessary.

  • Column Chromatography: Silica gel column chromatography can be employed to purify the hydroxy fatty acid. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity crystalline material.

  • Characterization: The identity and purity of the isolated hydroxy fatty acid should be confirmed using standard analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid must first be derivatized, typically by methylation (e.g., using 2% sulfuric acid in methanol), to form the more volatile fatty acid methyl ester (FAME).[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure, including the position of the hydroxyl group and the length of the carbon chain.

Conclusion

The protocols outlined in this guide provide a robust and scientifically grounded framework for the isolation of valuable hydroxy fatty acids from the resins of Convolvulaceae family plants. By understanding the principles behind each step—from solvent choice in the initial extraction to the chemical mechanism of hydrolysis—researchers can confidently adapt and optimize these methods for their specific applications in drug development, materials science, and other scientific disciplines.

References

  • Benchchem. (n.d.). Unlocking 12-Tridecenoic Acid: A Guide to Isolation from Natural Sources.
  • Ghani, N. (n.d.). Khaza-in-ul-adviya. Idara kitan-us-shifa.
  • Henriette's Herbal Homepage. (n.d.). Scammoniae Radix, B.P. Scammony Root. Retrieved from [Link]

  • IJSDR. (n.d.). Saqmonia (Convolvulus scammonia Linn), An Important Medicinal Plant of Unani Medicine. Retrieved from [Link]

  • MDPI. (2021). Resin Glycosides from Convolvulaceae Family: An Update. Retrieved from [Link]

  • Perera-Miranda, R., et al. (n.d.). Profiling of the resin glycoside content of Mexican jalap roots with purgative activity. Retrieved from [Link]

  • Pereda-Miranda, R., et al. (2011). Profiling of the resin glycoside content of Mexican jalap roots with purgative activity.
  • Unknown Author. (n.d.). scammony and resin of scammony. Retrieved from [Link]

  • Vyas, K. (2025). Convolvulus scammonia: Ayurvedic Profile, Therapeutic Uses & Traditional Insights. Retrieved from [Link]

  • Yadav, M., et al. (2019). Manufacturer of Scammony Resin Extract | Convolvulus scammonia Extract. Retrieved from [Link]

Sources

Application Notes and Protocols for the HPLC Purification of Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of hydroxy fatty acid methyl esters (HFAMEs) using High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sample preparation, chromatographic separation strategies, and detection methodologies. The focus is on providing not just procedural steps, but also the scientific rationale behind these choices to empower users to optimize and troubleshoot their purification workflows.

Introduction: The Significance of Hydroxy Fatty Acids

Hydroxy fatty acids are a diverse class of lipids that play crucial roles in various physiological and pathological processes. Their analysis is pivotal in understanding cellular signaling, inflammation, and metabolic disorders. Gas chromatography (GC) has traditionally been a primary tool for fatty acid analysis[1][2]. However, HPLC offers significant advantages, particularly for the separation of non-volatile or thermally labile compounds, as well as for resolving complex mixtures of isomers[3][4]. The derivatization of hydroxy fatty acids to their methyl esters (FAMEs) enhances their volatility and improves chromatographic behavior, making it a common strategy for both GC and HPLC analysis[1][5]. This guide will focus on HPLC-based purification of these important analytes.

The Workflow: From Biological Matrix to Purified Analyte

The purification of HFAMEs is a multi-step process that requires careful consideration at each stage to ensure high recovery and purity. The overall workflow can be visualized as follows:

HFAME Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Downstream Applications Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction Sample->Extraction Isolate Lipids Saponification Saponification Extraction->Saponification Free Fatty Acids Methylation Methyl Esterification Saponification->Methylation Form FAMEs Cleanup Sample Cleanup (e.g., SPE) Methylation->Cleanup Remove Interferences HPLC HPLC Separation Cleanup->HPLC Inject Sample Fraction Fraction Collection HPLC->Fraction Isolate HFAMEs Analysis Purity Assessment (e.g., HPLC-MS) Fraction->Analysis Verify Purity Downstream Downstream Applications Analysis->Downstream Further Research

Caption: Overall workflow for the purification of hydroxy fatty acid methyl esters.

Comprehensive Sample Preparation Protocols

The goal of sample preparation is to extract the lipids of interest from the sample matrix, convert them to their methyl esters, and remove any interfering substances prior to HPLC analysis[6].

Lipid Extraction

The choice of extraction method depends on the sample matrix. For biological fluids like plasma or serum, a liquid-liquid extraction (LLE) is often employed. For tissues or cells, homogenization followed by extraction is necessary.

Protocol 3.1: Lipid Extraction from Plasma/Serum

  • To 100 µL of plasma or serum in a glass tube, add 300 µL of a 1% formic acid in acetonitrile solution.

  • Add an appropriate internal standard (e.g., a deuterated analog of the target HFAME) for quantification purposes.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipids to a clean glass tube.

Saponification and Methylation

Saponification is the process of hydrolyzing triglycerides and other esters to liberate the free fatty acids[5]. This is followed by methylation to convert the fatty acids into their corresponding methyl esters (FAMEs), which are more amenable to chromatographic separation[1][5].

Protocol 3.2: Saponification and Methylation of Extracted Lipids

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 1 mL of saponification reagent (45 g NaOH in 150 mL methanol and 150 mL distilled water) to the dried extract[7].

  • Seal the tube and heat at 100°C for 30 minutes, with vortexing every 10 minutes[7].

  • Cool the tube to room temperature.

  • Add 2 mL of methylation reagent (325 mL 6.0 N HCl and 275 mL methanol) and heat at 80°C for 10 minutes[7].

  • Cool the tube and add 1.25 mL of an extraction solvent mixture (e.g., hexane:methyl tert-butyl ether, 1:1 v/v)[7].

  • Mix gently on a rotator for 10 minutes to extract the FAMEs into the organic phase[7].

  • Centrifuge to separate the phases and carefully transfer the upper organic layer containing the HFAMEs to a clean tube.

  • Wash the organic phase with 3 mL of a base wash solution (10.8 g NaOH in 900 mL distilled water) by gentle mixing for 5 minutes to remove any remaining acidic reagents[7].

  • Transfer the final organic phase to a new tube and evaporate to dryness under nitrogen. Reconstitute the sample in a small volume of the initial HPLC mobile phase.

Sample Cleanup using Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful technique for sample cleanup and fractionation, which can significantly improve the purity of the final product[8][9]. SPE can be used to remove highly polar or non-polar interferences.

Protocol 3.3: SPE Cleanup of HFAMEs

  • SPE Cartridge Selection: A silica-based or a reversed-phase (C18) SPE cartridge can be used depending on the desired separation.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol followed by the mobile phase) through it. This step is crucial for activating the stationary phase[10].

  • Loading: Load the reconstituted HFAME sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to elute weakly bound impurities while retaining the HFAMEs.

  • Elution: Elute the HFAMEs from the cartridge using a stronger solvent.

  • Collect the eluate and evaporate the solvent before reconstituting in the HPLC mobile phase.

The four basic steps of SPE can be remembered with the acronym CLWE: Condition, Load, Wash, and Elute[10].

HPLC Purification Strategies

The choice of HPLC mode—normal-phase or reversed-phase—is critical and depends on the specific separation goals.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode for separating FAMEs. Separation is based on the hydrophobicity of the analytes, with more hydrophobic compounds having longer retention times. Octadecylsilyl (C18) and octylsilyl (C8) are the most frequently used stationary phases[11]. C18 columns generally provide better separation of fatty acids, while C8 columns can be advantageous for faster separations of very long-chain fatty acids[11].

Key Principles of RP-HPLC for HFAMEs:

  • Separation Mechanism: Based on hydrophobic interactions between the analyte and the non-polar stationary phase.

  • Elution Order: Generally, for a given chain length, retention time increases with decreasing polarity (fewer hydroxyl groups) and increasing chain length. For a homologous series of HFAMEs, longer chain analytes will elute later.

  • Mobile Phase: Typically, mixtures of acetonitrile and water are used[12]. The elution strength is increased by increasing the proportion of the organic solvent.

Protocol 4.1: General RP-HPLC Method for HFAME Purification

ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good resolution for a wide range of FAMEs[13][14].
Mobile Phase Acetonitrile/Water gradientAcetonitrile is a common organic modifier for FAME separation[12][15]. A gradient allows for the separation of compounds with a wide range of polarities.
Gradient Start with a higher water percentage and gradually increase the acetonitrile concentration.This allows for the elution of more polar compounds first, followed by the more non-polar HFAMEs.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity.
Detection UV at 192-205 nm or MSFAMEs have weak UV absorbance at higher wavelengths, so detection at lower wavelengths is necessary[12]. MS provides higher sensitivity and structural information[15].
Normal-Phase HPLC (NP-HPLC)

NP-HPLC is particularly useful for separating isomers, including positional and geometric (cis/trans) isomers of HFAMEs, which can be challenging with RP-HPLC[4].

Key Principles of NP-HPLC for HFAMEs:

  • Separation Mechanism: Based on polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the polar stationary phase (e.g., silica).

  • Elution Order: More polar compounds are more strongly retained and elute later.

  • Mobile Phase: Typically a non-polar solvent such as hexane or isooctane, with a small amount of a more polar solvent like isopropanol or ethyl acetate to modulate the retention[16].

Protocol 4.2: General NP-HPLC Method for Isomer Separation

ParameterRecommendationRationale
Column Silica or other polar phase (e.g., cyano)The polar stationary phase is essential for separation based on polarity.
Mobile Phase Hexane/Isopropanol or Hexane/Ethyl AcetateA non-polar primary solvent with a polar modifier to control elution[16].
Elution Mode IsocraticFor the separation of closely related isomers, an isocratic elution often provides better resolution than a gradient.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at low wavelength or MSSimilar to RP-HPLC, sensitive detection methods are required.
Chiral HPLC

For the separation of enantiomers of hydroxy fatty acids, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) to differentiate between the stereoisomers. This allows for the direct separation of enantiomers without the need for derivatization to diastereomers[3].

Detection Methods

The choice of detector is crucial for both the identification and quantification of the purified HFAMEs.

  • UV-Vis Detector: As FAMEs lack a strong chromophore, detection is typically performed at low wavelengths (192-205 nm)[12]. While widely available, this method can suffer from low sensitivity and interference from solvents that absorb in this region.

  • Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of HFAMEs. It offers high sensitivity and selectivity, and provides valuable structural information for identification[15]. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for these compounds[15].

  • Refractive Index (RI) Detector: An RI detector can be used for the universal detection of FAMEs, but it is less sensitive than UV or MS and is not compatible with gradient elution.

Method Validation and Troubleshooting

A validated HPLC method ensures reliable and reproducible results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Common Troubleshooting Scenarios:

IssuePotential CauseSuggested Solution
Poor Peak Shape Column overload, inappropriate mobile phase, column degradation.Reduce sample concentration, optimize mobile phase composition, replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature changes, column equilibration issues.Ensure proper mobile phase mixing, use a column oven for temperature control, allow for adequate column equilibration time.
Ghost Peaks Contamination in the mobile phase, sample, or HPLC system.Use high-purity solvents, clean the injection port and system, run blank injections.
Low Recovery Incomplete extraction or elution, sample degradation.Optimize extraction and elution protocols, ensure sample stability.

Conclusion

The successful purification of hydroxy fatty acid methyl esters by HPLC requires a systematic approach that encompasses careful sample preparation, selection of the appropriate chromatographic mode and conditions, and the use of a sensitive detection method. By understanding the principles behind each step, researchers can develop and optimize robust purification protocols tailored to their specific analytical needs. This guide provides a solid foundation of protocols and scientific reasoning to aid in the challenging yet rewarding task of isolating these biologically significant molecules.

References

  • Cyberlipid. (n.d.). FA purification. Retrieved from [Link]

  • PubMed. (1983). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Retrieved from [Link]

  • JAOCS. (1988). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry-Packed Capillary Column. Retrieved from [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • JBCS. (n.d.). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • ResearchGate. (2001). Simultaneous Separation of Monoacylglycerols, Free Fatty Acids, and Fatty Acid Methyl and Ethyl Esters by Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2013). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. Retrieved from [Link]

  • Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • PMC. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Retrieved from [Link]

  • JBCS. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • LCGC International. (2017). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • ResearchGate. (2000). Reversed-phase HPLC separation of fatty acid methyl esters including CLA. Retrieved from [Link]

  • ResearchGate. (1983). Separation and quantitation of free fatty acids and fatty methyl esters by reversed phase high pressure liquid chromatography. Retrieved from [Link]

  • ScienceDirect. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Retrieved from [Link]

  • PMC. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • ResearchGate. (2022). Lipid recovery rates using solid-phase extraction and abundance.... Retrieved from [Link]

  • PubMed. (2016). Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2011). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. Retrieved from [Link]

  • YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

Sources

Application Note: Precision Preparation and Validation of 12-Hydroxypentadecanoic Acid as an Internal Standard for Targeted Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 12-OH-15:0

In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical factor determining data integrity. 12-Hydroxypentadecanoic acid (12-OH-15:0) represents a "Goldilocks" standard for the analysis of oxylipins, hydroxy fatty acids, and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Why 12-OH-15:0?
  • Exogenous Nature: As an odd-chain fatty acid (C15), it is virtually absent in mammalian biological matrices, eliminating the risk of endogenous interference that plagues even-chain standards (e.g., 12-HETE).

  • Chemical Mimicry: The hydroxyl group at position 12 renders its polarity and ionization efficiency (ESI-) similar to bioactive lipid mediators (e.g., prostaglandins, lipoxins), providing more accurate normalization than non-hydroxylated fatty acids.

  • Chromatographic Fidelity: It elutes in the "oxylipin window" of Reverse-Phase LC, ensuring it experiences similar matrix effects to the analytes of interest.

Critical Material Science & Stability

Before handling the standard, researchers must understand the physicochemical constraints of hydroxy fatty acids.

Solubility & Solvent Physics

Unlike simple fatty acids, the hydroxyl group introduces significant polarity.

  • Non-Polar Solvents (Hexane): Poor solubility. The hydroxyl groups can form intermolecular hydrogen bonds, causing precipitation or adsorption to container walls.

  • Protophilic Solvents (DMSO/Methanol): Excellent solubility. Methanol disrupts hydrogen bonding, ensuring monomeric dispersion.

  • Recommended Solvent System: Methanol:Chloroform (2:1 v/v) or Pure Methanol .

Adsorption Artifacts (The "Silent Killer")

Free fatty acids, especially hydroxylated ones, exhibit high adsorption to:

  • Untreated Glass: Surface silanols bind the carboxyl headgroup.

  • Polystyrene/Polypropylene: Hydrophobic tails partition into the plastic matrix.

Rule: Use Amber Borosilicate Glass Vials with PTFE-lined caps . For ultra-low concentrations (<100 nM), use silanized glass inserts.

Protocol: Primary Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (1 mg/mL) suitable for long-term storage.

Reagents Required[1][2][3][4][5]
  • 12-Hydroxypentadecanoic Acid (Neat Solid, >98% Purity).

  • Methanol (LC-MS Grade).[1]

  • Chloroform (LC-MS Grade, stabilized with ethanol/amylene).

  • Nitrogen or Argon gas (for purging).

Step-by-Step Workflow
  • Equilibration: Allow the neat standard vial to equilibrate to room temperature (20°C) before opening. Why: Prevents condensation of atmospheric water into the hygroscopic powder.

  • Gravimetric Precision: Weigh approximately 1.0 mg of 12-OH-15:0 into a tared 4 mL amber glass vial. Record the exact mass (e.g., 1.05 mg).

  • Solubilization:

    • Calculate the volume required for exactly 1.0 mg/mL (e.g., 1.05 mL).

    • Add Methanol:Chloroform (2:1) to the vial.

    • Vortex: 30 seconds at high speed.

    • Sonicate: 5 minutes in a water bath (degas mode) to ensure complete dissolution of crystalline aggregates.

  • Preservation: Flush the headspace gently with Argon or Nitrogen gas for 10 seconds.

  • Storage: Cap immediately with a PTFE-lined cap. Store at -80°C .

    • Shelf Life: 6-12 months.

Protocol: Working Standard & Calibration Curves

Objective: Prepare a daily working solution (1 µg/mL) for spiking into biological samples.

Warning: Never dilute fatty acids directly into 100% aqueous buffers (PBS/Water). They will precipitate and adhere to plastic tips immediately.

Dilution Scheme (Table 1)
StepSource SolutionVolume TransferDiluent (MeOH)Final Conc.Use Case
A Master Stock (1 mg/mL)100 µL900 µL100 µg/mL Intermediate
B Solution A100 µL900 µL10 µg/mL Calibration High
C Solution B100 µL900 µL1 µg/mL Spiking Solution
D Solution C100 µL900 µL100 ng/mL Calibration Low
Spiking Protocol (Plasma/Serum)[1][6]
  • Add 10 µL of Solution C (1 µg/mL) to the sample before extraction.

  • This yields a final mass of 10 ng on-column (assuming 100% recovery), providing a robust signal in ESI- mode.

LC-MS/MS Validation & Methodology

Objective: Establish a self-validating detection method.

Mass Spectrometry Parameters (ESI Negative)

Hydroxy fatty acids ionize best in negative mode via deprotonation.

  • Precursor Ion [M-H]-: 257.2 m/z (Calculated: C15H30O3 = 258.39 Da).

  • Product Ion (Quantifier): 239.2 m/z (Neutral loss of H2O).

  • Product Ion (Qualifier): 59.0 m/z (Acetate fragment, generic) or specific chain cleavage depending on collision energy.

Chromatographic Setup
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Acetic Acid (or 5mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Acetic Acid.[2]

    • Note: Avoid Formic Acid if possible; Acetic Acid often yields better sensitivity for hydroxy-FAs in negative mode.

Visual Workflow: Decision Logic

G NeatStandard Neat Standard (12-OH-15:0) Solubilization Solubilization MeOH:CHCl3 (2:1) 1 mg/mL NeatStandard->Solubilization Weighing StockStorage Stock Storage -80°C, Argon Purge Solubilization->StockStorage Immediate Dilution Serial Dilution (Methanol Only) Solubilization->Dilution Daily Prep SamplePrep Sample Spiking (10 µL of 1 µg/mL) Dilution->SamplePrep Internal Standard Extraction Lipid Extraction (Folch or MTBE) SamplePrep->Extraction LCMS LC-MS/MS Analysis ESI(-) Extraction->LCMS QC_Check QC Check: Linearity R² > 0.99 RT Stability < 0.1 min LCMS->QC_Check QC_Check->StockStorage Pass (Archive Data) QC_Check->LCMS Fail (Re-inject)

Caption: Figure 1. Integrated workflow for the preparation, storage, and analytical validation of 12-OH-15:0 internal standards.

Self-Validating System (QC)

To ensure the protocol is working, every batch must pass the "Zero-Blank" Test :

  • Inject a Solvent Blank: (Pure Methanol).

    • Requirement: Signal at 257.2 > 239.2 m/z must be < 0.1% of the standard signal.

    • Failure Cause: Contaminated inlet lines or carryover from high-concentration stocks.

  • Retention Time Lock:

    • 12-OH-15:0 must elute earlier than Pentadecanoic Acid (15:0) due to the polarity of the hydroxyl group. If they co-elute, the gradient is too steep.

References

  • LIPID MAPS®. Internal Standards for Lipidomic Analysis. Lipidomics Workshop Guidelines. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Available at: [Link]

  • Avanti Polar Lipids. Handling and Storage of Lipids. Technical Guidelines.[1] Available at: [Link]

Sources

Troubleshooting & Optimization

separating 12-hydroxypentadecanoic acid from C16 and C17 homologs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 12-Hydroxypentadecanoic Acid

Topic: Separation of 12-Hydroxypentadecanoic Acid (12-OH-C15:0) from C16 and C17 Homologs. Ticket ID: #FA-OH-SEP-001 Status: Resolved (Guide Generated) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Separating 12-hydroxypentadecanoic acid (12-OH-C15:0) from its chain-extended homologs (C16 and C17) presents a specific physicochemical challenge. Unlike separating saturated from unsaturated fatty acids, where "kinks" in the chain dramatically alter solubility, homologs differ only by methylene (-CH₂-) units in the hydrophobic tail.

This guide provides a self-validating workflow for separation using Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . The critical lever for separation is the difference in the hydrophobic tail length distal to the hydroxyl group (propyl vs. butyl vs. pentyl), which dictates elution order in both phases.

Module 1: Chromatographic Separation (Analytical & Prep HPLC)

User Issue: "I see a single broad peak or shouldering when trying to separate the C15 target from C16/C17 impurities using standard C18 methods."

Root Cause: Standard fatty acid gradients (e.g., 90-100% organic) are often too strong for hydroxy-fatty acids (hFAs). The hydroxyl group at C12 adds significant polarity, reducing retention compared to non-hydroxylated parents. If the gradient rises too fast, the subtle hydrophobicity difference between the C15's propyl tail and the C16's butyl tail is masked.

Protocol: High-Resolution RP-HPLC
  • Stationary Phase: C18 (Octadecyl) column, high carbon load (>15%), fully end-capped to prevent tailing from the free hydroxyl.

    • Recommended: 250 mm x 4.6 mm, 5 µm particle size (for resolution over speed).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonates COOH to R-COOH, increasing retention and sharpening peaks).

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Methanol is an alternative but ACN typically provides sharper peaks for hFAs due to lower viscosity and distinct selectivity.

Step-by-Step Gradient (Self-Validating):

Time (min) % B (ACN) Event Causality
0.0 50% Equilibration Start lower than standard FAs to engage the -OH group with the aqueous phase.
5.0 50% Isocratic Hold Stacks the injection band; prevents "breakthrough" of polar hFAs.
35.0 95% Linear Ramp Shallow gradient (1.5% per min) maximizes resolution of methylene homologs.
40.0 95% Wash Elutes highly lipophilic contaminants.

| 41.0 | 50% | Re-equilibration | Prepares for next injection. |

Troubleshooting Q&A:

  • Q: My peaks are tailing significantly.

    • A: This is likely secondary interaction between the C12-hydroxyl or C1-carboxyl and silanols on the column. Fix: Ensure your mobile phase pH is < 3.0 (using formic acid or TFA). If using MS detection, stick to Formic/Acetic acid.

  • Q: The C15 and C16 peaks are still merging.

    • A: Lower the slope of the gradient. Change the ramp to 50%

      
       80% over 40 minutes. The C15 homolog (shorter tail) must  elute before C16.
      

Module 2: Gas Chromatography (GC-MS) & Derivatization

User Issue: "My GC peaks are non-existent or appear as amorphous humps. I am using standard FAME derivatization."

Root Cause: You are likely derivatizing only the Carboxyl (COOH) group. The free Hydroxyl (OH) at C12 is capable of hydrogen bonding, which causes adsorption to the GC liner and column, leading to peak loss or severe tailing. You must perform a Dual Derivatization .

Protocol: Dual Derivatization (Methylation + Silylation)

This protocol converts the molecule into Methyl 12-trimethylsilyloxy-pentadecanoate , rendering it volatile and inert.

  • Step 1: Methylation (COOH

    
     COOMe) 
    
    • Dissolve 1 mg sample in 0.5 mL Methanol/BF₃ (14%).

    • Heat at 60°C for 10 mins.

    • Extract with Hexane; evaporate to dryness under N₂.

    • Checkpoint: This creates the methyl ester but leaves the 12-OH free.

  • Step 2: Silylation (OH

    
     O-TMS) 
    
    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Add 50 µL Pyridine (catalyst/solvent).

    • Heat at 60°C for 30 mins.

    • Inject directly (Do not add water/protic solvents, or TMS will hydrolyze).

GC Parameters:

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane). Non-polar phases separate strictly by boiling point (molecular weight).

  • Elution Order: 12-OH-C15 (Lowest MW)

    
     12-OH-C16 
    
    
    
    12-OH-C17.

Troubleshooting Q&A:

  • Q: I see a peak for the starting material despite derivatization.

    • A: Check for water in your solvents. BSTFA is moisture-sensitive.[1] If the sample wasn't dried thoroughly after Step 1, the silylation failed.

  • Q: How do I confirm I have the C15 target and not an isomer?

    • A: Look for the Alpha-Cleavage fragments in MS. The TMS group directs cleavage adjacent to the C12 carbon.

      • Fragment A (Carboxyl end): Mass corresponds to C1-C11 chain.

      • Fragment B (Tail end): Mass corresponds to the propyl tail (C13-C15).

      • Validation: If you had the C16 homolog (butyl tail), Fragment A would be identical, but Fragment B would shift by +14 Da (CH₂).

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for choosing the purification route and validating the fraction.

G Start Crude Mixture (12-OH-C15 + C16/C17) Decision_Scale Select Scale Start->Decision_Scale Path_Analytic Analytical (Identification) Decision_Scale->Path_Analytic < 10 mg Path_Prep Preparative (Isolation) Decision_Scale->Path_Prep > 100 mg Deriv Dual Derivatization (FAME + TMS) Path_Analytic->Deriv HPLC_Prep Prep-HPLC (C18, ACN/H2O + HCOOH) Path_Prep->HPLC_Prep GCMS GC-MS Analysis (DB-5 Column) Deriv->GCMS Validate Validation: Check MS Alpha-Cleavage (Propyl Tail Fragment) GCMS->Validate Ref Data Check_Res Resolution > 1.5? HPLC_Prep->Check_Res Opt_Grad Decrease Gradient Slope (-0.5% B/min) Check_Res->Opt_Grad No (Co-elution) Collect Collect Fraction 1 (Earliest Eluter) Check_Res->Collect Yes Opt_Grad->HPLC_Prep Retry Collect->Validate

Caption: Decision matrix for the isolation of 12-OH-C15:0, highlighting the critical loop for gradient optimization and the dual-derivatization requirement for GC validation.

Module 4: Quantitative Data & Reference Values

Use these theoretical values to validate your experimental data.

Table 1: Anticipated Elution & Mass Spec Characteristics

Parameter12-OH-C15:0 (Target)12-OH-C16:0 (Impurity)12-OH-C17:0 (Impurity)
Tail Structure Propyl (-C₃H₇)Butyl (-C₄H₉)Pentyl (-C₅H₁₁)
RP-HPLC Order 1st (Most Polar)2nd3rd
GC Elution 1st (Lowest BP)2nd3rd
Molecular Weight 258.4 Da272.4 Da286.4 Da
Derivatized MW 344.6 Da (Me-TMS)358.6 Da (Me-TMS)372.6 Da (Me-TMS)
Key MS Fragment [M-Propyl] (Loss of tail)[M-Butyl] [M-Pentyl]

References

  • Separation of Hydroxy Fatty Acids via HPLC

    • Title: HPLC analysis of hydroxy fatty acids.[2]

    • Source: Cyberlipid Center.
    • URL:[Link]

  • GC-MS Derivatization Protocols

    • Title: The Derivatization and Analysis of Amino Acids and F
    • Source: Sigma-Aldrich Technical Bulletin.

  • Homolog Separation Logic

    • Title: Fatty Acid Analysis by HPLC (Resolution of Homologs).
    • Source: American Oil Chemists' Society (AOCS) Lipid Library.
    • URL:[Link]

Sources

Technical Support Center: Enantioselective Analysis of 12-Hydroxypentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resolving the enantiomers (R/S) of 12-hydroxypentadecanoic acid (12-HPA) requires a precise interplay between derivatization chemistry and stationary phase selection.[1][2] Unlike short-chain hydroxy acids, the C12 chiral center is distal from the carboxyl head, reducing the effectiveness of diastereomeric induction. Therefore, Direct Enantiomeric Separation via Chiral Stationary Phases (CSPs) using derivatized cyclodextrins is the gold standard.[1]

This guide addresses the three critical failure points in this workflow:

  • Volatility: The native acid is too polar and non-volatile for GC.[1]

  • Resolution: The aliphatic similarity around C12 requires specific "host-guest" inclusion geometry.

  • Integrity: Preventing racemization during the harsh derivatization steps.[1]

Module 1: Sample Preparation & Derivatization

The "Double-Block" Protocol

Why this matters: You cannot analyze 12-HPA directly.[1] You must block the carboxylic acid (to increase volatility) and the hydroxyl group (to prevent hydrogen bonding and improve chiral recognition).[1] We utilize a FAME-Acetate strategy.[1] Acetyl groups often provide better chiral recognition on cyclodextrin columns than silyl ethers (TMS) due to their specific dipole interactions.[1]

Step-by-Step Workflow
  • Methylation (Carboxyl Block):

    • Dissolve 1 mg of sample in 0.5 mL Methanol:Sulfuric Acid (95:5) .[1]

    • Critical: Avoid BF3-Methanol if your sample contains labile groups, though for saturated 12-HPA, BF3 is acceptable.[1]

    • Heat at 60°C for 30 mins .

    • Extract with 1 mL n-Hexane . Evaporate to dryness under Nitrogen.[1]

    • Result: 12-hydroxypentadecanoic acid methyl ester (12-OH-FAME).[1]

  • Acetylation (Hydroxyl Block):

    • Reconstitute residue in 50 µL Pyridine (catalyst/solvent).

    • Add 50 µL Acetic Anhydride .

    • Heat at 60°C for 30 mins .

    • Quench: Add 0.5 mL water to consume excess anhydride.[1]

    • Extract twice with n-Hexane .[1] Dry over anhydrous

      
      .[1]
      
    • Result: 12-acetoxypentadecanoic acid methyl ester.[1]

  • Final Prep:

    • Reconstitute in n-Heptane for injection.[1]

Visual Workflow: Derivatization Logic

Derivatization cluster_logic Why Acetylation? Start Native 12-HPA (Polar, Non-volatile) Step1 Methylation (MeOH/H2SO4) Start->Step1 Block -COOH Inter 12-OH FAME (Semi-volatile) Step1->Inter Step2 Acetylation (Ac2O/Pyridine) Inter->Step2 Block -OH (Critical for Chiral Rec.) Final 12-Acetoxy FAME (Volatile, GC-Ready) Step2->Final Note Acetate group provides rigid dipole for Cyclodextrin interaction Step2->Note

Caption: The "Double-Block" derivatization strategy converting native 12-HPA into a volatile, stereochemically rigid derivative suitable for cyclodextrin interaction.

Module 2: Method Development & Column Selection

Stationary Phase Selection

For mid-chain hydroxy fatty acids, Beta-Cyclodextrin (β-CD) phases are required.[1] The cavity size of β-CD is ideal for the inclusion of the aliphatic chain and the acetylated functional group.

  • Recommended Column: CP-Chirasil-Dex CB (25m x 0.25mm x 0.25µm) or Rt-βDEXm .[1]

  • Chemistry: Permethylated β-cyclodextrin chemically bonded to dimethylpolysiloxane.[1][2]

Optimized Instrument Parameters
ParameterSettingRationale
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow maintains separation efficiency during temp ramps.[1]
Injector Split (1:20) @ 250°CHigh split ratio prevents column overload which destroys resolution.[1]
Oven Program 100°C (1 min) → 2°C/min → 170°C (Hold 20 min) → 10°C/min → 230°CIsothermal hold at 170°C is critical. Chiral recognition is thermodynamic; fast ramps kill resolution.
Detector FID @ 270°C or MS (SIM mode)MS is preferred for confirmation (m/z 43 for acetate, m/z 74 for McLafferty).[1]

Module 3: Troubleshooting & FAQs

Q1: My enantiomers are co-eluting (Single Peak). What now?

Diagnosis: The thermodynamic difference between the R and S inclusion complexes is insufficient at the current temperature. Solution Protocol:

  • Lower the Elution Temperature: Chiral resolution (

    
    ) is governed by the Van 't Hoff equation.[1] Lower temperatures increase the separation factor (
    
    
    
    ).[1]
    • Action: Drop the isothermal hold from 170°C to 160°C .

  • Slow the Ramp: Decrease the ramp rate from 2°C/min to 0.5°C/min through the critical elution window (150-170°C).

  • Check Linear Velocity: If using Helium, ensure velocity is optimal (approx 30-35 cm/sec). Too fast = mass transfer issues; too slow = longitudinal diffusion.[1]

Q2: I see three peaks instead of two. Is this a contamination?

Diagnosis: This is likely incomplete derivatization .[1]

  • Peak A & B: The R and S enantiomers of the fully derivatized 12-Acetoxy-FAME.[1]

  • Peak C: The underivatized 12-Hydroxy-FAME.[1] The free hydroxyl group causes tailing and shifts retention time.[1] Solution:

  • Ensure the acetylation step (Pyridine/Acetic Anhydride) runs for the full 30 minutes at 60°C.

  • Check your acetic anhydride quality; if it has hydrolyzed to acetic acid (smells like vinegar, not pungent anhydride), it is ineffective.[1]

Q3: How do I know which peak is R and which is S?

Expert Insight: You cannot predict elution order ab initio on cyclodextrin columns. It depends on the specific "fit" of the enantiomer into the CD bucket. Validation Protocol:

  • Spike Test: Purchase a pure standard of (R)-12-hydroxypentadecanoic acid (often available as a fermentation standard).[1] Spike it into your racemic mix. The peak that grows is the (R)-enantiomer.[1]

  • Literature Precedent: On CP-Chirasil-Dex CB, the (S)-enantiomer usually elutes before the (R)-enantiomer for mid-chain hydroxy FAME acetates, but this must be experimentally verified.

Q4: The peaks are tailing badly.

Diagnosis: Adsorption of the analyte on active silanol sites in the system. Troubleshooting Logic:

Tailing Issue Issue: Peak Tailing Check1 Is the Liner Silanized? Issue->Check1 Action1 Replace with Deactivated Split Liner with Wool Check1->Action1 No Check2 Is Derivatization Complete? Check1->Check2 Yes Action2 Re-run Acetylation Step (Free -OH causes tailing) Check2->Action2 No Check3 Column Age? Check2->Check3 Yes Action3 Trim 0.5m from column inlet (Remove non-volatile gunk) Check3->Action3 Old

Caption: Decision tree for diagnosing peak tailing in chiral GC of hydroxy fatty acids.

Module 4: References & Further Reading

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

  • Kaal, E., & Janssen, H. (2008).[1] Chiral separation of hydroxy fatty acids by capillary gas chromatography. Journal of Chromatography B, 875(1), 224-230.[1]

  • Sigma-Aldrich Technical Bulletin. (2023). Derivatization Reagents for Gas Chromatography: Acylation and Silylation.[1][3][4][5]Link

  • Agilent Technologies. (2020).[1] CP-Chirasil-Dex CB Column User Guide for Enantiomeric Separation.[1]Link[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult MSDS for Pyridine and Acetic Anhydride before handling.

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Chemical Shift of the Methine Proton in 12-Hydroxypentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of lipid analysis, precise structural elucidation is paramount. 12-hydroxypentadecanoic acid, a hydroxylated fatty acid, presents a unique characterization challenge centered on its C12 methine proton. This guide offers an in-depth analysis of the 1H NMR chemical shift of this specific proton, providing a comparative framework against structurally similar molecules and outlining a robust experimental protocol for its determination. Our approach is grounded in established spectroscopic principles to ensure technical accuracy and practical applicability in a research and development setting.

The Significance of the C12 Methine Proton Signal

The proton attached to the hydroxyl-bearing carbon (C12) in 12-hydroxypentadecanoic acid is a key diagnostic signal in its 1H NMR spectrum. Its chemical shift provides critical information about the electronic environment of the hydroxyl group, which can be influenced by intra- and intermolecular interactions, including hydrogen bonding. Accurate assignment of this signal is the first step in confirming the position of the hydroxyl group along the fatty acid chain, a crucial detail in understanding its biological activity and physicochemical properties.

Comparative Analysis of Methine Proton Chemical Shifts

CompoundStructureSolventMethine Proton (CH-OH) Chemical Shift (δ, ppm)Reference
12-Hydroxystearic AcidCH₃(CH₂)₅CH(OH)(CH₂)₁₀COOHCDCl₃~3.6[1]
Methyl 12-hydroxy-9-octadecynoateCH₃(CH₂)₅CH(OH)C≡CCH₂(CH₂)₇COOCH₃Not Specified3.96 (multiplet)[2]
10-Hydroxydecanoic AcidHO(CH₂)₉COOHDMSO-d₆3.373[3]

Analysis of Comparators:

  • 12-Hydroxystearic Acid: As the closest structural analog with an 18-carbon chain, the chemical shift of its C12 methine proton at approximately 3.6 ppm in CDCl₃ provides a strong primary reference point.[1] The electron-withdrawing effect of the oxygen atom deshields the attached proton, shifting it downfield from the alkyl region.[4]

  • Methyl 12-hydroxy-9-octadecynoate: The presence of a nearby alkyne group in this molecule results in a further downfield shift to 3.96 ppm.[2] This illustrates the sensitivity of the methine proton's chemical shift to the electronic effects of neighboring functional groups.

  • 10-Hydroxydecanoic Acid: While a shorter chain acid, the data from this compound in DMSO-d₆ shows the methine proton at 3.373 ppm.[3] The use of a more polar, hydrogen-bond-accepting solvent like DMSO can influence the chemical shift of protons involved in hydrogen bonding.[5]

Based on this comparative data, the expected chemical shift for the C12 methine proton of 12-hydroxypentadecanoic acid in a non-polar solvent like CDCl₃ is anticipated to be in the range of 3.5 - 3.7 ppm .

Experimental Protocol for 1H NMR Analysis of 12-Hydroxypentadecanoic Acid

To obtain a high-resolution 1H NMR spectrum for unambiguous characterization, the following protocol is recommended. This protocol is designed to be a self-validating system by ensuring high sample purity and optimal instrument parameters.

1. Sample Preparation:

  • Purity Assessment: Prior to NMR analysis, confirm the purity of the 12-hydroxypentadecanoic acid sample using a complementary technique such as GC-MS or LC-MS. This will prevent misinterpretation of signals arising from impurities.

  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its ability to dissolve the fatty acid and its relatively non-invasive chemical shift range. For studies investigating hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio on most modern NMR spectrometers.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference standard (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the multiplets of the long alkyl chain.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine 1H spectrum.

    • Number of Scans: A minimum of 16 scans should be acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of at least 2 seconds is recommended to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of at least 4 seconds will result in good resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate to encompass all expected signals.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz prior to Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Signal Assignment:

    • The methine proton (CH-OH) is expected to appear as a multiplet around 3.6 ppm.

    • The α-CH₂ protons adjacent to the carboxylic acid will be a triplet around 2.3 ppm.[6]

    • The bulk of the methylene (CH₂) protons in the alkyl chain will form a broad multiplet between 1.2 and 1.6 ppm.[6]

    • The terminal methyl (CH₃) protons will appear as a triplet around 0.9 ppm.[6]

  • 2D NMR for Confirmation: To definitively confirm the assignment of the C12 methine proton, a 2D COSY (Correlation Spectroscopy) experiment is recommended. This will show a correlation between the methine proton and the adjacent methylene protons at C11 and C13.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_proc Data Processing & Analysis purity Purity Assessment (GC-MS/LC-MS) dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl3 with TMS purity->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning & Shimming) transfer->setup acquire Acquire 1D 1H Spectrum (≥16 scans) setup->acquire cosy Acquire 2D COSY Spectrum (Optional) acquire->cosy process Fourier Transform, Phasing, Baseline Correction cosy->process reference Reference to TMS (0 ppm) process->reference assign Assign Signals (1D & 2D) reference->assign

Caption: Experimental workflow for the 1H NMR analysis of 12-hydroxypentadecanoic acid.

Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a multi-faceted analytical approach provides the most comprehensive characterization.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The carbon bearing the hydroxyl group (C12) will have a characteristic chemical shift in the range of 60-75 ppm.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can confirm the molecular weight of the compound and provide fragmentation patterns that can help to identify the position of the hydroxyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the sharp C=O stretch of the carboxylic acid (around 1710 cm⁻¹).

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy HNMR 1H NMR (Proton Environment) CNMR 13C NMR (Carbon Skeleton) MS GC/LC-MS (Molecular Weight & Fragmentation) IR IR (Functional Groups) Analyte 12-Hydroxypentadecanoic Acid Analyte->HNMR Analyte->CNMR Analyte->MS Analyte->IR

Caption: Complementary analytical techniques for the characterization of 12-hydroxypentadecanoic acid.

Conclusion

The precise determination of the 1H NMR chemical shift of the C12 methine proton in 12-hydroxypentadecanoic acid is a critical step in its structural verification. By leveraging comparative data from analogous fatty acids, a chemical shift in the range of 3.5 - 3.7 ppm in CDCl₃ is predicted. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality spectral data. For unequivocal structural confirmation, a combination of 1D and 2D NMR techniques, supported by mass spectrometry and IR spectroscopy, is the most rigorous and reliable approach.

References

  • AOCS. Hydroxy and Hydroperoxy Fatty Acids. AOCS Lipid Library. [Link]

  • G. S. Rema et al. (2018). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 23(1), 163. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • The Organic Chemistry Tutor. (2021). Factors Affecting Chemical Shift. YouTube. [Link]

  • ResearchGate. 1H NMR spectrum for 10,12-dihydroxy-9-(stearoyloxy) octadecanoic acid... [Link]

  • PSE Community. (2020). NMR Determination of Free Fatty Acids in Vegetable Oils. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Magritek. (2019). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7789, 12-Hydroxystearic acid. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Ataman Kimya. 12-HYDROXYOCTADECANOIC. [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 12-Hydroxypentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 12-hydroxypentadecanoic acid, designed for researchers requiring high-confidence structural identification.

Executive Summary

12-Hydroxypentadecanoic acid (


) is a saturated hydroxy fatty acid often identified in bacterial lipopolysaccharides and sophorolipids.[1] Accurate structural elucidation—specifically pinpointing the hydroxyl group at position 12—requires specific derivatization strategies to induce diagnostic fragmentation.[1]

This guide compares the standard Methyl Ester (ME) derivatization with the superior Trimethylsilyl (TMS) Ether-Methyl Ester dual derivatization. While ME derivatization is sufficient for molecular weight determination, it fails to provide unambiguous regiochemical information. The TMS-ME protocol is identified as the gold standard, yielding high-intensity


-cleavage ions that definitively map the hydroxyl position.

Part 1: Derivatization Strategy Comparison

Direct analysis of hydroxy fatty acids by GC-MS is impractical due to polar carboxyl and hydroxyl groups leading to peak tailing and thermal instability.[1] Two primary derivatization workflows are compared below:

Method A: Methyl Esterification (FAME)[2]
  • Reagent:

    
    -Methanol or Methanolic HCl.[1]
    
  • Mechanism: Converts the carboxyl group to a methyl ester (

    
    ).[1] The hydroxyl group remains free.
    
  • Outcome: Good chromatographic behavior, but the mass spectrum is dominated by non-specific hydrocarbon fragments and McLafferty rearrangement ions (

    
     74). The position of the hydroxyl group is difficult to determine as charge localization is poor.
    
Method B: TMS-Ether / Methyl Ester (TMS-ME)[1]
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS, following methylation.[1]

  • Mechanism:

    • Carboxyl group

      
       Methyl ester.[1]
      
    • Hydroxyl group

      
       Trimethylsilyl ether (
      
      
      
      ).[1]
  • Outcome: The bulky, electron-rich TMS group directs fragmentation via

    
    -cleavage , creating distinct, high-abundance diagnostic ions that mathematically prove the position of the hydroxyl group.[1]
    
Performance Matrix
FeatureMethyl Ester (ME)TMS-Ether FAME (TMS-ME)
Molecular Ion (

)
Weak / AbsentDistinct (

344)
Base Peak Often

74 or 55

-cleavage fragment (Diagnostic)
Regiochemical Specificity Low (Ambiguous OH pos.)[1]High (Definitive OH pos.)
Derivatization Complexity Low (Single step)Medium (Two steps)
Sensitivity ModerateHigh (Better ionization)

Part 2: Fragmentation Mechanics & Diagnostic Ions[3]

The definitive identification of 12-hydroxypentadecanoic acid relies on the predictable fragmentation of its TMS-ME derivative.

The Molecule[4][5][6][7][8][9]
  • Parent Acid: 12-Hydroxypentadecanoic acid (

    
    )[1]
    
  • Derivative: Methyl 12-(trimethylsiloxy)pentadecanoate

  • Formula:

    
    
    
  • Molecular Weight:

    
    .[1]
    
The -Cleavage Mechanism

Electron Ionization (EI) at 70 eV triggers cleavage of the C-C bonds immediately adjacent to the carbon bearing the TMS-ether group. The positive charge is stabilized by the silicon atom, resulting in two diagnostic fragments.

1.

-Cleavage A (Carboxyl Terminus)

Cleavage occurs between C12 and C13 .[1] The charge remains on the fragment containing the carboxyl group.

  • Fragment Structure:

    
    
    
  • Calculation:

    • Methoxycarbonyl group (

      
      ): 59 Da
      
    • Alkyl chain (

      
      ): 140 Da
      
    • CH-O-TMS core: 102 Da

    • Total m/z: 301

2.

-Cleavage B (Methyl Terminus)

Cleavage occurs between C11 and C12 .[1] The charge remains on the fragment containing the alkyl tail.

  • Fragment Structure:

    
    [1]
    
  • Calculation:

    • Propyl tail (

      
      ): 43 Da
      
    • CH-O-TMS core: 102 Da

    • Total m/z: 145

Visualization of Fragmentation Pathway[4]

Fragmentation M Molecular Ion (M+) m/z 344 FragA Fragment A (Carboxyl Side) m/z 301 Diagnostic for C1-C12 M->FragA α-Cleavage (Loss of C3H7) FragB Fragment B (Methyl Side) m/z 145 Diagnostic for C12-C15 M->FragB α-Cleavage (Loss of C12H23O2) TMS TMS Group Ion m/z 73 [Si(CH3)3]+ M->TMS Rearrangement

Caption: Fragmentation pathway of 12-OH-C15:0 TMS-ME derivative showing primary


-cleavage events.

Part 3: Experimental Protocol (TMS-ME Workflow)

This protocol ensures complete derivatization and minimizes thermal degradation.

Reagents
  • Methanolic HCl (1N) or

    
    -Methanol (14%).[1]
    
  • BSTFA + 1% TMCS (Silylation reagent).

  • Hexane (HPLC Grade).

  • Pyridine (Anhydrous).[1]

Step-by-Step Methodology
  • Methylation (Esterification):

    • Dissolve 0.5 mg of lipid extract in 0.5 mL Methanolic HCl.

    • Incubate at 60°C for 1 hour (Avoid higher temps to prevent isomerization).

    • Extract with 1 mL Hexane and 0.5 mL water.[1]

    • Evaporate the hexane layer to dryness under

      
       stream.[1]
      
  • Silylation (Ether Formation):

    • Re-dissolve the dried residue in 50 µL anhydrous Pyridine.

    • Add 50 µL BSTFA + 1% TMCS .[1]

    • Incubate at 60°C for 30 minutes .

    • Critical: Do not add water. Inject directly or dilute with dry hexane.

  • GC-MS Acquisition:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

    • Inlet: 280°C, Splitless mode.[1]

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Oven: 100°C (1 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • MS Source: 230°C, 70 eV Electron Ionization.[1]

    • Scan Range: m/z 50–500.

Part 4: Data Interpretation & Reference Tables[3]

When analyzing the mass spectrum of the TMS-ME derivative, look for the "Diagnostic Triad": the Molecular Ion, the Base Peak (often one of the


-cleavage ions), and the TMS reference peak.
Diagnostic Ion Table: 12-Hydroxypentadecanoic Acid (TMS-ME)
Ion Typem/z ValueOrigin / StructureInterpretation
Molecular Ion 344

Confirms C15 chain + 1 OH group.[1]

-Cleavage A
301

Loss of propyl tail (

).[1] Confirms OH at C12 (counting from carboxyl).

-Cleavage B
145

Loss of carboxyl head (

).[1] Confirms OH at C12.[1]
TMS Group 73

Confirms presence of silyl derivative.[1]
Rearrangement 75

Common in TMS-ethers.[1]
Analytical Logic Flow

To validate the structure as 12-OH-C15:0 rather than an isomer (e.g., 11-OH or 13-OH):

  • Check m/z 344: Is the MW correct for a C15 hydroxy-FAME-TMS?

  • Calculate

    
    -ions: 
    
    • If 11-OH: Ions would be

      
       287 (loss of butyl) and 
      
      
      
      159.[1]
    • If 13-OH: Ions would be

      
       315 (loss of ethyl) and 
      
      
      
      131.[1]
    • Observed 301 and 145?

      
       Confirmed 12-OH .
      
Workflow Diagram

Workflow Sample Lipid Sample Deriv1 1. Methylation (MeOH/HCl) Sample->Deriv1 Deriv2 2. Silylation (BSTFA) Deriv1->Deriv2 GC GC Separation (DB-5ms) Deriv2->GC MS MS Detection (EI 70eV) GC->MS Data Data Analysis Check m/z 301, 145 MS->Data

Caption: Analytical workflow for the structural characterization of hydroxy fatty acids.

References

  • Lipid Maps Structure Database. Hydroxy Fatty Acids Fragmentation Standards. Lipid Maps.[1] Available at: [Link]

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. Available at: [Link]

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. The AOCS Lipid Library. Available at: [Link]

  • Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. In Advances in Lipid Methodology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 12-Hydroxypentadecanoic Acid: A Comparative Analysis of TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. For a molecule like 12-hydroxypentadecanoic acid, a hydroxylated fatty acid with potential biological significance, ensuring its purity is paramount. This guide provides an in-depth technical comparison of two stalwart analytical techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the validation of 12-hydroxypentadecanoic acid purity. Beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Imperative of Purity for Bioactive Lipids

12-hydroxypentadecanoic acid belongs to a class of molecules that can exert potent biological effects. Even trace impurities, whether they are structural isomers, unreacted starting materials, or byproducts, can lead to misleading biological data, potentially confounding research outcomes or compromising the safety and efficacy of a therapeutic candidate. Therefore, the choice of analytical methodology for purity assessment must be deliberate, considering the physicochemical properties of the analyte and the potential impurities.

A Tale of Two Chromatographies: TLC and HPLC

At its core, chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Both TLC and HPLC leverage this principle, yet their practical applications, resolving power, and quantitative capabilities differ significantly.

  • Thin-Layer Chromatography (TLC): A planar chromatographic technique where the stationary phase is a thin layer of adsorbent material, typically silica gel, coated on a flat support. The mobile phase moves up the plate by capillary action, separating the components of a spotted sample. TLC is a rapid, cost-effective, and versatile tool, often used for preliminary purity assessments, reaction monitoring, and screening.

  • High-Performance Liquid Chromatography (HPLC): A column chromatographic technique that forces a liquid mobile phase through a column packed with a stationary phase under high pressure. This results in high-resolution separations and is the gold standard for quantitative analysis and purity determination in the pharmaceutical industry.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

TLC offers a straightforward and rapid method to visualize the purity of a 12-hydroxypentadecanoic acid sample. Its primary strengths lie in its simplicity, low cost, and ability to screen multiple samples simultaneously.

The "Why": Causality in TLC Method Design

The choice of stationary and mobile phases is critical for achieving a successful separation in TLC. For a moderately polar molecule like 12-hydroxypentadecanoic acid, which possesses both a long hydrocarbon chain and a polar carboxylic acid and hydroxyl group, a normal-phase TLC system is a logical starting point.

  • Stationary Phase: Silica gel is the stationary phase of choice. Its polar surface interacts with the polar functional groups of the analyte.

  • Mobile Phase: A mixture of a non-polar and a moderately polar solvent is required to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7 for good separation. A common mobile phase for fatty acids is a mixture of petroleum ether, diethyl ether, and acetic acid. The petroleum ether acts as the non-polar component, the diethyl ether provides moderate polarity to move the analyte up the plate, and the small amount of acetic acid suppresses the ionization of the carboxylic acid group, leading to sharper spots.

Experimental Protocol: TLC of 12-Hydroxypentadecanoic Acid

Materials:

  • TLC plates (e.g., Silica Gel 60 F254)

  • Developing tank

  • Spotting capillaries

  • 12-hydroxypentadecanoic acid standard and sample solutions (1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate)

  • Mobile Phase: Petroleum Ether: Diethyl Ether: Acetic Acid (70:30:1 v/v/v)

  • Visualization Reagent: 50% sulfuric acid in ethanol or phosphomolybdic acid solution.

Procedure:

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.[1]

  • Spotting: Apply small spots of the 12-hydroxypentadecanoic acid standard and the sample solution onto the origin line using a capillary tube.[2][3] Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.[3]

  • Development: Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors.[1] Carefully place the TLC plate into the chamber and close the lid.[2][3]

  • Elution: Allow the solvent front to move up the plate until it is about 1 cm from the top.[1][2]

  • Visualization: Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots by spraying with the chosen reagent and heating gently on a hot plate until spots appear.[1] Alternatively, if using fluorescently-backed plates, spots can be visualized under UV light.[4]

Data Interpretation and Trustworthiness

The purity of the sample is assessed by comparing the chromatogram of the sample to that of the standard. A pure sample should ideally show a single spot with the same Rf value as the standard. The presence of additional spots indicates impurities.

Calculating the Retention Factor (Rf):

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

While TLC is an excellent screening tool, it is important to recognize its limitations for quantitative purity determination. The accuracy and precision are lower than HPLC, and co-eluting impurities may not be resolved.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results plate_prep Prepare TLC Plate spotting Spot Plate plate_prep->spotting sample_prep Prepare Standard & Sample Solutions sample_prep->spotting development Develop Plate in Chamber spotting->development visualization Dry and Visualize Spots development->visualization rf_calc Calculate Rf Values visualization->rf_calc comparison Compare Sample to Standard rf_calc->comparison purity_assessment Qualitative Purity Assessment comparison->purity_assessment

Caption: Workflow for the qualitative purity assessment of 12-hydroxypentadecanoic acid using TLC.

Part 2: High-Performance Liquid Chromatography (HPLC) for Definitive Purity Quantification

For a definitive and quantitative assessment of purity, HPLC is the method of choice. Its high resolving power, sensitivity, and reproducibility make it an indispensable tool in a regulated environment.

The "Why": Rationale for HPLC Method Parameters

Given the structure of 12-hydroxypentadecanoic acid, a reversed-phase HPLC (RP-HPLC) method is the most appropriate. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

  • Stationary Phase: A C18 (octadecylsilyl) column is a versatile and robust choice for the separation of fatty acids.[5] The long alkyl chains of the C18 phase provide sufficient hydrophobicity to retain the fatty acid.

  • Mobile Phase: A gradient elution using a mixture of an aqueous component (often with an acid modifier) and an organic solvent (like acetonitrile or methanol) is typically employed. The gradient allows for the elution of compounds with a wide range of polarities. The addition of an acid, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[6]

  • Detection: 12-hydroxypentadecanoic acid lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging at low wavelengths where many solvents absorb.[7] To overcome this, several detection strategies can be employed:

    • UV Detection at Low Wavelengths (e.g., <210 nm): This is possible but may suffer from baseline noise and interference.[8][9]

    • Pre-column Derivatization: The carboxylic acid group can be derivatized with a UV-absorbing or fluorescent tag.[10][11] This significantly enhances sensitivity but adds an extra step to the sample preparation and requires careful validation.

    • Evaporative Light Scattering Detection (ELSD): This is a "universal" detector that is well-suited for non-volatile analytes like fatty acids that do not possess a chromophore.[12] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[12] The response is proportional to the mass of the analyte.[12] This is often the preferred method for underivatized fatty acids.[13][14]

Experimental Protocol: RP-HPLC-ELSD of 12-Hydroxypentadecanoic Acid

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

Procedure:

  • Sample Preparation: Prepare a stock solution of the 12-hydroxypentadecanoic acid standard and sample at 1 mg/mL in methanol. From this, prepare working solutions at various concentrations for linearity assessment.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., consistent retention times, peak areas, and tailing factors).

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Integrate the peaks in the chromatograms. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Method Validation: A Trustworthy System

To ensure the reliability of the HPLC method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18] This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard and plotting peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a spiked matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation & Setup cluster_validation Method Validation (ICH Q2(R2)) cluster_analysis Sample Analysis cluster_results Results & Reporting method_dev Method Development (Column, Mobile Phase) system_setup HPLC System Setup & Equilibration method_dev->system_setup specificity Specificity method_dev->specificity linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq sample_prep Prepare Standard & Sample Solutions system_suitability System Suitability Test sample_prep->system_suitability system_setup->system_suitability sample_injection Inject Samples system_suitability->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calc Calculate % Purity peak_integration->purity_calc report_gen Generate Report purity_calc->report_gen

Caption: A comprehensive workflow for the purity validation of 12-hydroxypentadecanoic acid by HPLC, incorporating method validation.

Comparative Analysis: TLC vs. HPLC

The choice between TLC and HPLC depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Planar chromatographyColumn chromatography
Resolution LowerHigh
Quantification Semi-quantitative at bestHighly quantitative
Sensitivity Lower (microgram range)High (nanogram to picogram range, detector dependent)
Speed Fast (for qualitative screening)Slower per sample, but automated for high throughput
Cost Low (per sample)High (instrumentation and maintenance)
Solvent Consumption LowHigh
Typical Use Case Reaction monitoring, rapid purity check, screeningPurity certification, quantitative analysis, impurity profiling
Logical Relationship in a Purity Assessment Strategy

TLC and HPLC are not mutually exclusive; rather, they can be used in a complementary fashion in a comprehensive purity assessment strategy.

Purity_Strategy start 12-Hydroxypentadecanoic Acid Sample tlc TLC Screening start->tlc Rapid Assessment hplc HPLC Quantification tlc->hplc If preliminary purity is acceptable fail Further Purification / Investigation Required tlc->fail If gross impurities are detected pass Meets Purity Specification hplc->pass If purity ≥ specification hplc->fail If purity < specification

Caption: A logical workflow illustrating the complementary use of TLC and HPLC for purity validation.

Conclusion

References

  • ResearchGate. (n.d.). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis.
  • Cyberlipid. (n.d.). FA derivatization. Retrieved from [Link]

  • LIPID COMPOSITION ANALYSIS BY THIN LAYER CHROMATOGRAPHY. (n.d.).
  • Mahesha, H.B. (n.d.). THIN LAYER CHROMATOGRAPHY OF LIPIDS.
  • Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell membrane using gas chromatography with flame ionization detector. (2021). PMC.
  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (n.d.). Journal of Animal and Feed Sciences.
  • Christie, W.W. (2019). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate.
  • ResearchGate. (n.d.). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats.
  • Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids.
  • A Guide to the Practice of Quantitative Silver Ion TLC of Fatty Acids and Triacylglycerols. (2014).
  • RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Thin Layer Chromatography. (2020).
  • Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection.
  • Development of a thin-layer chromatography based method for structural analysis of phosphatidylcholine (PC). (n.d.). University Digital Conservancy.
  • Analytical HPLC method validation for C-11 palmitic acid. (n.d.). Journal of Nuclear Medicine.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
  • AOCS. (n.d.). Thin-Layer Chromatography of Lipids.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Sigma-Aldrich. (n.d.). Identification of fixed oils by Thin layer chromatography.
  • AOCS. (2019). Detectors for HPLC of Lipids with Special Reference to Evaporative Light-Scattering Detection.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Winthrop University. (n.d.). TLC Analysis of Analgesics.
  • Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • Biochemistry Lab - Thin layer chromatography for separation and identification of lipids. (2021).
  • SciRP.org. (n.d.). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector.
  • ResearchGate. (2025). Validation of the determination of fatty acids in milk by gas chromatography.
  • PubMed. (n.d.). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector.
  • TLC Plate For Oil Industry In Clarification Of Fatty Oils, Separation Of Fatty Acids. (2023). Retrieved from a relevant industry blog or article.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. (n.d.).
  • Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov. Retrieved from a relevant government science portal.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 12-Hydroxypentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational protocols for handling 12-Hydroxypentadecanoic acid (CAS: 18263-25-7). This document is structured to serve as a self-validating standard operating procedure (SOP) for research and drug development environments.

Executive Summary & Chemical Context

12-Hydroxypentadecanoic acid is a long-chain hydroxy fatty acid used primarily in lipid synthesis, polymer chemistry (polyesters), and as a metabolic standard. While often considered a "low hazard" lipid compared to highly toxic reagents, its physical state (crystalline powder) and functional groups present specific risks—primarily respiratory irritation and ocular damage from micro-particulates.

Effective safety relies not just on wearing gear, but on understanding the causality of exposure : the primary vector for this compound is airborne dust generation during weighing and transfer.

Chemical Hazard Profile (GHS Classification)
Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation Category 2H315: Causes skin irritationWARNING
Eye Irritation Category 2AH319: Causes serious eye irritationWARNING
STOT-SE Category 3H335: May cause respiratory irritationWARNING

PPE Selection Matrix

This matrix moves beyond generic advice by correlating specific laboratory activities with the necessary protection level.

Protection ZonePPE RequirementTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm thickness)Why: Fatty acids can slowly permeate latex. Nitrile provides superior resistance to organic acids. Validation: Inspect for pinholes by trapping air in the glove and squeezing before donning.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Why: Standard safety glasses have gaps. Fine powder (dust) can bypass side shields. Goggles form a seal against particulate entry.
Respiratory N95 / P2 Respirator OR Fume Hood Why: The primary risk is inhalation of dust during weighing. If handling >100 mg outside a hood, respiratory protection is mandatory.
Body Defense Lab Coat (High-neck preferred)Why: Prevents accumulation of powder on street clothes, which can be re-aerosolized later in uncontrolled environments (e.g., home).

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to eliminate the generation of airborne particulates before they require PPE intervention.

Phase 1: Pre-Operational Validation
  • Airflow Check: Verify the Chemical Fume Hood is operating at 80–100 fpm face velocity. Test method: Hold a tissue strip at the sash opening; it should be drawn inward steadily.

  • Static Discharge: Long-chain fatty acids are prone to static charge, which causes powder to "jump." Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Deep Work" Rule: Perform all open-container manipulations at least 6 inches inside the fume hood sash.

  • Gravimetric Transfer:

    • Do not use a spatula to dump powder directly into a flask.

    • Technique: Weigh onto weighing paper or a boat. Funnel the paper deeply into the receiving vessel neck before tapping. This prevents dust from billowing at the flask mouth.

  • Solvent Quench: Immediately add the reaction solvent (e.g., Chloroform, Methanol) to the solid. Once dissolved, the inhalation risk drops to near zero (though solvent risks remain).

Phase 3: Decontamination & Disposal
  • Solubilization: Wipe down the balance area with a paper towel soaked in Ethanol or Isopropanol . Water alone is ineffective against this hydrophobic lipid.

  • Waste Stream:

    • Solid Waste: Contaminated paper/gloves

      
       Hazardous Solid Waste.
      
    • Liquid Waste: Dissolved material

      
       Halogenated or Non-Halogenated Organic Waste (depending on solvent).
      
    • Destruction: The ultimate disposal method is incineration in a chemical combustor equipped with an afterburner.

Visualized Decision Logic

The following diagrams illustrate the logical flow for PPE selection and the safe handling workflow.

Diagram 1: PPE Decision Tree

Caption: Logic flow for selecting respiratory and hand protection based on the quantity of 12-Hydroxypentadecanoic acid handled.

PPE_Selection Start Start: Handling 12-Hydroxypentadecanoic Acid StateCheck Is the material in Solution or Solid/Powder? Start->StateCheck Solution Solution Form StateCheck->Solution Liquid Solid Solid / Powder Form StateCheck->Solid Solid GlovesSol Standard Nitrile Gloves (Splash Protection) Solution->GlovesSol QtyCheck Quantity > 100 mg OR Outside Fume Hood? Solid->QtyCheck HighRisk High Risk: Inhalation QtyCheck->HighRisk Yes LowRisk Controlled Risk QtyCheck->LowRisk No (In Hood) RespProt REQUIRED: 1. N95/P2 Respirator 2. Chemical Goggles 3. Double Nitrile Gloves HighRisk->RespProt StdProt REQUIRED: 1. Fume Hood (Sash Low) 2. Safety Glasses 3. Single Nitrile Gloves LowRisk->StdProt

Diagram 2: Safe Handling Workflow

Caption: Step-by-step operational loop ensuring containment of particulate hazards during synthesis or analysis.

Handling_Workflow Start Start Protocol PreCheck 1. Pre-Check (Hood Flow & Static) Start->PreCheck Weighing 2. Weighing (Use Weigh Paper/Boat) PreCheck->Weighing Pass Transfer 3. Transfer (Funnel deep into flask) Weighing->Transfer Dissolve 4. Solvation (Add solvent immediately) Transfer->Dissolve Trap Dust Clean 5. Decon (Ethanol Wipe) Dissolve->Clean End Process Complete Clean->End

References

  • Cayman Chemical. (2025).[1][2] 15-hydroxy Pentadecanoic Acid Safety Data Sheet. Retrieved from (Note: Used as surrogate data for homologous 12-isomer).

  • PubChem. (2025).[3] 12-Hydroxystearic acid (Compound Summary). National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. (2025). 12-Hydroxyoctadecanoic acid Safety Data Sheet. Retrieved from .

  • Fisher Scientific. (2024). 15-Hydroxypentadecanoic acid Safety Data Sheet. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.